molecular formula C7H7ClN2O2 B1631788 Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS No. 77168-85-5

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Cat. No.: B1631788
CAS No.: 77168-85-5
M. Wt: 186.59 g/mol
InChI Key: GGNGFNQPYMKDDR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-6-methylpyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-6-methylpyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNGFNQPYMKDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504556
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-85-5
Record name 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5).

Core Scaffold for Neurodegenerative Therapeutics and Heterocyclic Synthesis

Executive Summary

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a high-value heteroaromatic building block used primarily in the development of O-GlcNAc hydrolase (OGA) inhibitors for the treatment of tauopathies, including Alzheimer’s disease. Its pyrazine core, functionalized with an electrophilic chlorine at position 5 and a reactive ester at position 2, allows for orthogonal functionalization—making it an ideal scaffold for fragment-based drug discovery (FBDD). This guide outlines its synthesis, reactivity profile, and application in pharmaceutical workflows.

Chemical Identity & Physical Properties[1]

ParameterSpecification
IUPAC Name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
CAS Number 77168-85-5
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
SMILES COC(=O)C1=CN=C(Cl)C(C)=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
LogP (Calc) ~1.2 (Lipophilic, suitable for CNS drug intermediates)

Synthetic Route: The N-Oxide Rearrangement Strategy

The most robust industrial synthesis of this compound does not rely on direct chlorination of the pyrazine ring, which lacks regioselectivity. Instead, it employs an N-oxidation/rearrangement sequence starting from 5-methylpyrazine-2-carboxylic acid derivatives.

Step-by-Step Protocol
Phase 1: Precursor Preparation
  • Oxidation: 2,5-Dimethylpyrazine is selectively oxidized (using KMnO₄ or catalytic vapor-phase oxidation) to yield 5-methylpyrazine-2-carboxylic acid .

  • Esterification: The acid is refluxed in methanol with catalytic H₂SO₄ or SOCl₂ to yield Methyl 5-methylpyrazine-2-carboxylate .

Phase 2: Regioselective Chlorination (The Critical Step)
  • N-Oxidation: The methyl ester is treated with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® in dichloromethane. Oxidation occurs preferentially at the less sterically hindered N-4 position (distal to the ester), yielding Methyl 5-methylpyrazine-2-carboxylate 4-oxide .

  • Vilsmeier-Type Chlorination: The N-oxide is treated with Phosphorus Oxychloride (POCl₃) .[1]

    • Mechanism:[2][3][4] The oxygen of the N-oxide attacks the phosphorus, creating an activated leaving group. Chloride ion attacks the adjacent carbon (C5), restoring aromaticity and expelling the phosphate group.

    • Result: This installs the chlorine atom specifically at position 5, adjacent to the methyl group.

Synthesis Workflow Diagram

Synthesis cluster_mech Key Transformation: Boekelheide-like Rearrangement Start 2,5-Dimethylpyrazine Inter1 5-Methylpyrazine- 2-carboxylic acid Start->Inter1 Oxidation (KMnO4/H2O) Inter2 Methyl 5-methylpyrazine- 2-carboxylate Inter1->Inter2 Esterification (MeOH/H+) NOxide N-Oxide Intermediate (N4-Oxide) Inter2->NOxide N-Oxidation (m-CPBA or Oxone) Product Methyl 5-chloro-6-methyl pyrazine-2-carboxylate NOxide->Product Chlorination (POCl3, Reflux)

Caption: Regioselective synthesis via N-oxide activation ensures chlorination occurs at C5 rather than C3.

Reactivity Profile & Medicinal Chemistry Applications[1][3][4][6][8][9]

This scaffold is a "linchpin" molecule because it possesses two distinct electrophilic sites that can be addressed sequentially (Orthogonal Reactivity).

A. Site 1: C5-Chlorine (Nucleophilic Aromatic Substitution - SₙAr)

The chlorine at C5 is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyrazine nitrogens and the para-relationship (electronic) to the ester group.

  • Reagents: Primary/Secondary amines, Thiols, Alkoxides.

  • Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores (e.g., aniline derivatives).

  • Protocol Insight: Reactions typically proceed in mild conditions (DMF/K₂CO₃ at 60°C) or via Buchwald-Hartwig coupling if the nucleophile is weak.

B. Site 2: C2-Ester (Acyl Substitution)

The methyl ester serves as a handle for further elaboration after the SₙAr reaction.

  • Reactions: Hydrolysis (to acid), Amidation (to amide), or Hydrazinolysis (to hydrazide).

  • Application: Formation of fused ring systems (e.g., pyrazolo[3,4-b]pyrazines) or amide linkers for target engagement.

Case Study: OGA Inhibitors for Alzheimer's Disease

Recent patent literature (e.g., CA3102903A1 ) highlights this compound as a starting material for O-GlcNAc hydrolase (OGA) inhibitors.

  • Step 1: The C5-Cl is displaced by a complex amine or aniline.

  • Step 2: The C2-Ester is hydrolyzed and coupled to a heterocycle (e.g., aminothiazole) to form the final bioactive molecule.

  • Mechanism: These inhibitors prevent the removal of O-GlcNAc modifications on Tau proteins, stabilizing them and preventing the aggregation associated with neurodegeneration.

Reactivity Logic Diagram

Reactivity Center Methyl 5-chloro-6-methyl pyrazine-2-carboxylate SnAr_Node C5-Position Attack (S_NAr) Center->SnAr_Node  Amines/Base   (High Reactivity) Ester_Node C2-Ester Modification Center->Ester_Node  LiOH or N2H4   (Standard Reactivity) Product_SnAr 5-Amino-derivative (Kinase/OGA Binding Core) SnAr_Node->Product_SnAr Product_Amide Amide/Hydrazide (Linker Region) Product_SnAr->Product_Amide Sequential Functionalization Ester_Node->Product_Amide

Caption: Orthogonal reactivity allows sequential construction of complex pharmaceutical agents.

Handling & Safety Protocols

While specific toxicological data for this exact intermediate is proprietary, its structural analogs (chloropyrazines) dictate the following safety profile (GHS Classification extrapolated):

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers or alkali metals.

References

  • Synthesis of 5-methylpyrazine-2-carboxylic acid

    • Patent: Preparation method of 5-methylpyrazine-2-carboxylic acid.[5] CN103787990A.

  • Medicinal Chemistry Application (OGA Inhibitors)

    • Patent: OGA inhibitor compounds.[6] CA3102903A1. (2020).

    • Context: Describes the use of CAS 77168-85-5 as a key intermedi
  • General Reactivity of Chloropyrazines

    • Journal: Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions. Journal of the Chemical Society C.
  • N-Oxide Chlorination Mechanism

    • Journal: Sato, N. (2000). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[1][7]

    • Note: Standard reference for POCl3-mediated chlorin

Sources

Methyl 5-chloro-6-methylpyrazine-2-carboxylate chemical structure

[1][2]

Chemical Identity & Structural Analysis[3][4][5]

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a trisubstituted pyrazine derivative.[1] Its reactivity is defined by the electron-deficient nature of the pyrazine ring, further polarized by the ester and chlorine substituents, making it a prime candidate for nucleophilic aromatic substitution (

Core Properties Table[5][6]
PropertyData
IUPAC Name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
CAS Number 77168-85-5
Molecular Formula

Molecular Weight 186.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water
Key Functional Groups Methyl Ester (C2), Chloro (C5), Methyl (C6)
Structural Numbering & Electronic Profile

The pyrazine ring is numbered starting from Nitrogen 1 (

  • Position 2 (

    
    ):  Methyl ester (EWG). Withers electron density, increasing acidity of protons at 
    
    
    and electrophilicity at
    
    
    .
  • Position 6 (

    
    ):  Methyl group (EDG). Provides weak steric shielding to 
    
    
    .
  • Position 5 (

    
    ):  Chlorine atom.[1][2][3][4][5][6][7] This is the primary reactive center. It is activated for nucleophilic attack due to the electron-withdrawing nature of the para-nitrogen (
    
    
    ) and the inductive effect of the ring.

Synthetic Pathways[1][6][9][11][12][13]

The synthesis of this scaffold typically proceeds via the functionalization of 5-methylpyrazine-2-carboxylic acid derivatives.[1][6] Two primary routes are employed depending on the starting material availability.[6]

Route A: N-Oxidation & Rearrangement (The Boekelheide Rearrangement Variant)

This route introduces the chlorine atom onto the pre-existing pyrazine core.

  • Starting Material: Methyl 5-methylpyrazine-2-carboxylate.[2][8][4]

  • N-Oxidation: Treatment with m-CPBA or Oxone yields the N-oxide. Regioselectivity typically favors oxidation at the less sterically hindered nitrogen or the one further from electron-withdrawing groups, though mixtures can occur.

  • Chlorination: Reaction with phosphoryl chloride (

    
    ) effects a rearrangement-chlorination sequence, installing the Cl atom at the C5 position.
    
Route B: Hydroxypyrazine Conversion (Preferred for Scale)

This route utilizes a hydroxy-pyrazine intermediate (often existing as the pyrazinone tautomer), which is converted to the chloride.

  • Precursor Synthesis: Condensation of aminomalonate derivatives with 2-oxopropanal (methylglyoxal) derivatives.

  • Chlorination: The resulting Methyl 5-hydroxy-6-methylpyrazine-2-carboxylate is treated with

    
     (often with catalytic DMF) to generate the target chloride.
    
Visualization: Synthetic Logic

Synthesiscluster_legendReaction TypesStartMethyl 5-methylpyrazine-2-carboxylateOxideIntermediate:Pyrazine N-OxideStart->Oxidem-CPBADCM, RTTargetMethyl 5-chloro-6-methylpyrazine-2-carboxylateOxide->TargetPOCl3RefluxHydroxyMethyl 5-hydroxy-6-methylpyrazine-2-carboxylateHydroxy->TargetPOCl3, DMF(cat)80°CLegend1Oxidation/RearrangementLegend2Deoxychlorination

Caption: Comparative synthetic routes converting methyl/hydroxy precursors to the chloro-pyrazine scaffold.

Reactivity & Applications

The 5-chloro position is highly labile toward nucleophilic aromatic substitution (

Nucleophilic Aromatic Substitution ( )

The chlorine at C5 is activated by the para-nitrogen (

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Typically requires a base (

    
    , 
    
    
    ) in polar aprotic solvents (DMF, DMSO, NMP) or alcohols.
  • Regioselectivity: Substitution occurs exclusively at C5 due to the leaving group ability of Chloride and the activation pattern.

Transition Metal Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install biaryl systems.

  • Sonogashira: Installation of alkynes.

Ester Manipulation

The C2-methyl ester can be:

  • Hydrolyzed: To the carboxylic acid (LiOH/THF/H2O).

  • Amidated: Direct aminolysis or via the acid chloride/activated ester.

  • Reduced: To the alcohol (

    
     or 
    
    
    ).
Visualization: Reactivity Map

ReactivityCoreMethyl 5-chloro-6-methylpyrazine-2-carboxylateAmine5-Amino Derivative(Kinase Inhibitor Core)Core->AmineR-NH2, DIPEADMSO, 80°C (SnAr)Acid5-Chloro-6-methylpyrazine-2-carboxylic acidCore->AcidLiOH, THF/H2OHydrolysisBiaryl5-Aryl Derivative(Suzuki Product)Core->BiarylAr-B(OH)2, Pd(dppf)Cl2Suzuki CouplingHydrazidePyrazine Carbohydrazide(Anti-TB Scaffold)Core->HydrazideNH2NH2EtOH, Reflux

Caption: Divergent synthesis capabilities from the core scaffold.

Experimental Protocol: Functionalization

Objective: Synthesis of a 5-amino-derivative (General Procedure).

  • Setup: Charge a reaction vial with Methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 equiv) and anhydrous DMSO (0.2 M concentration).

  • Reagents: Add the desired Amine (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).

  • Reaction: Seal the vial and heat to 80–100°C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 187/189 pattern).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1) to remove DMSO.

    • Dry organic layer over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate (Analogous Structure Reference). Retrieved from .

  • Volle, J. N., et al. (2016). New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit. PLOS ONE.[1] (Describes the use of the title compound as a starting material). Retrieved from .[1]

  • PatSnap Patent Search. Preparation method of 5-methylpyrazine-2-carboxylic acid.[8][9] (Describes the synthesis of the core acid precursor). Retrieved from .

  • ChemicalBook. Methyl 5-chloro-6-methylpyrazine-2-carboxylate Product Description. Retrieved from .

Methyl 5-chloro-6-methylpyrazine-2-carboxylate molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Part 1: Chemical Identity & Physiochemical Profile[1]

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a highly functionalized heterocyclic intermediate.[1] Its value in drug discovery stems from its "tridentate" reactivity profile: the electrophilic pyrazine core, the labile chlorine atom (amenable to SNAr and cross-coupling), and the modifiable methyl ester.

The following data establishes the precise chemical identity of this scaffold, distinguishing it from its common isomers (e.g., the 6-chloro-5-methyl analog).

PropertySpecification
IUPAC Name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
CAS Registry Number 77168-85-5
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Exact Mass 186.0196
Physical State Solid (Crystalline)
Melting Point 40–43 °C
Boiling Point ~260 °C (Predicted at 760 mmHg)
Density 1.314 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2][3]
pKa -3.86 ± 0.10 (Conjugate acid, Predicted)
Part 2: Structural Analysis & Reactivity Logic[1]

To effectively utilize this molecule, one must understand the electronic push-pull systems at play.[1] The pyrazine ring is inherently electron-deficient (π-deficient), similar to pyridine but more pronounced due to the second nitrogen.[1]

1. Electronic Activation (The "Why")
  • C2-Position (Ester): The methyl ester is an electron-withdrawing group (EWG) that further depletes electron density from the ring, particularly at the ortho (C3) and para (C5) positions relative to the ester.

  • C5-Position (Chlorine): This is the "warhead" of the molecule.[1] The carbon at position 5 is highly electrophilic because it is:

    • Bonded to an electronegative chlorine (inductive withdrawal).[1]

    • Para to the N1 nitrogen (mesomeric stabilization of the Meisenheimer complex during nucleophilic attack).[1]

    • Activated by the C2-ester.[1]

  • C6-Position (Methyl): Provides steric bulk and weak electron donation, slightly modulating the reactivity at C5 but primarily serving as a structural anchor for structure-activity relationship (SAR) studies.

2. Primary Reaction Pathways[1][3]
  • SNAr (Nucleophilic Aromatic Substitution): The displacement of the C5-chlorine by amines, thiols, or alkoxides. This is the dominant application.[1]

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings at C5 to install aryl or heteroaryl groups.[1]

  • Ester Manipulation: Hydrolysis (to the carboxylic acid) or reduction (to the hydroxymethyl group).[1]

Part 3: Synthetic Protocols
A. Synthesis of the Core Scaffold

While often purchased, the synthesis typically proceeds via the chlorination of the hydroxy-pyrazine precursor.[1]

Step 1: Hydroxylation (Precursor Formation) [1]

  • Reagents: Methyl pyruvate + 2-aminomalonamide (condensation).[1]

  • Intermediate: Methyl 5-hydroxy-6-methylpyrazine-2-carboxylate (often exists as the pyrazinone tautomer).

Step 2: Deoxygenative Chlorination (The Critical Step) This protocol converts the hydroxy intermediate to the title chloro-compound.[1]

  • Reagents: Phosphoryl chloride (POCl₃), catalytic N,N-Dimethylaniline (or DMF).

  • Mechanism: Activation of the tautomeric carbonyl oxygen by POCl₃ followed by nucleophilic attack of chloride.

Detailed Protocol:

  • Setup: Charge a dry round-bottom flask with Methyl 5-hydroxy-6-methylpyrazine-2-carboxylate (1.0 eq) under nitrogen atmosphere.

  • Addition: Add POCl₃ (5.0 eq) cautiously. The reaction is exothermic.[1]

  • Catalysis: Add N,N-Dimethylaniline (0.1 eq) to catalyze the Vilsmeier-Haack type activation.

  • Reflux: Heat the mixture to 80–90 °C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the polar starting material.

  • Quench (CRITICAL): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Note: POCl₃ hydrolysis is violent; temperature control (<10°C) prevents ester hydrolysis.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with saturated NaHCO₃ and brine.[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

B. Visualization of Synthetic Logic

SynthesisWorkflow Figure 1: Deoxygenative Chlorination Pathway Precursor Methyl 5-hydroxy-6-methyl pyrazine-2-carboxylate Intermediate Phosphorylated Intermediate Precursor->Intermediate Activation Reagent POCl3 + DMF (cat.) 80°C, 4h Reagent->Intermediate Product Methyl 5-chloro-6-methyl pyrazine-2-carboxylate Intermediate->Product Nucleophilic Attack (Cl-)

Figure 1: The conversion of the hydroxy-precursor relies on activating the carbonyl oxygen, making it a good leaving group for the chloride ion.[1]

Part 4: Application in Drug Discovery (SNAr)

The most common utilization of Methyl 5-chloro-6-methylpyrazine-2-carboxylate is as a core for NMDA receptor antagonists or antiviral agents (e.g., Favipiravir analogs).[1] The following protocol demonstrates a standard SNAr displacement with a primary amine.

Protocol: SNAr Displacement with Benzylamine

  • Dissolution: Dissolve Methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF or Acetonitrile.

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge HCl.

  • Nucleophile: Add Benzylamine (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature. If the nucleophile is sterically hindered, heat to 60 °C.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize.

Mechanism Visualization:

SNArMechanism Figure 2: Nucleophilic Aromatic Substitution (SNAr) Mechanism Substrate Methyl 5-chloro-6-methyl pyrazine-2-carboxylate Complex Meisenheimer Complex (Stabilized by Ring N) Substrate->Complex Addition Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Addition Product 5-Amino-Derivative Complex->Product Elimination LeavingGroup Cl- Complex->LeavingGroup

Figure 2: The reaction proceeds via an addition-elimination mechanism, stabilized by the electron-deficient pyrazine ring.[1]

Part 5: Safety & Handling
  • Hazards: The compound is an Irritant (Skin/Eye/Respiratory).[1]

  • GHS Classification: H315, H319, H335.

  • Storage: Keep cold (2-8 °C) and dry. Hydrolysis of the ester can occur if exposed to moisture over prolonged periods.[1]

  • Reactivity Warning: Avoid contact with strong oxidizing agents.[1] When using POCl₃ for synthesis, ensure strictly anhydrous conditions to prevent the formation of dangerous phosphonic acids.

References
  • PubChem. (n.d.).[1] Methyl 5-chloropyrazine-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Used for physiochemical property derivation of the class).

  • Chemdad. (2024).[1] Synthesis and Applications of Methyl 5-chloro-6-methylpyrazine-2-carboxylate. Retrieved from [Link]

Sources

The Pyrazine Nucleus: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its electron-deficient nature and capacity for hydrogen bonding, make it a versatile pharmacophore and a valuable bioisostere for other aromatic systems.[3][4] This guide provides a comprehensive analysis of the pyrazine moiety's role in drug discovery, delving into its fundamental characteristics, diverse mechanisms of action across major therapeutic areas, and the structure-activity relationships that govern its efficacy. We will explore its critical function in blockbuster drugs targeting cancer, tuberculosis, and viral diseases, supported by detailed synthetic protocols, mechanistic diagrams, and a survey of clinically approved agents that underscore the enduring importance of this "privileged" heterocyclic system.

The Pyrazine Scaffold: Physicochemical & Pharmacokinetic Rationale

The utility of the pyrazine ring in drug design is rooted in its distinct electronic and structural properties. As a 1,4-diazine, it is an electron-deficient aromatic system due to the electronegativity of the nitrogen atoms.[3] This influences its reactivity and interactions with biological targets.

  • Aromaticity and Basicity: Pyrazine is a weak base (pKa 0.65) compared to pyridazine (pKa 2.3) or pyrimidine (pKa 1.3).[5][6] Its resonance energy is significant (24.3 Kcal/mol), contributing to its stability.[5][6] The lone-pair electrons on the nitrogen atoms do not participate in the aromatic sextet, allowing them to act as crucial hydrogen bond acceptors (HBAs).[3]

  • Bioisosterism: In medicinal chemistry, pyrazine is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine rings.[3] This substitution can modulate a compound's pharmacokinetic profile, improving metabolic stability, altering solubility, or fine-tuning binding affinity without drastically changing the molecule's core geometry.

  • Pharmacokinetic Impact: The inclusion of the pyrazine nucleus can enhance a molecule's ability to penetrate the blood-brain barrier (BBB), as demonstrated by certain pyrazine analogs designed as mutant IDH1 inhibitors.[3] Its structural rigidity and potential for diverse substitutions allow for the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Mechanisms of Action & Key Therapeutic Targets

Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in numerous therapeutic areas.[5][7] This versatility stems from the ability of the pyrazine core to be incorporated into molecules that interact with a wide array of biological targets.

Anticancer Agents

The pyrazine scaffold is a prominent feature in many modern anticancer drugs, particularly those targeting protein kinases.[6][8]

  • Kinase Inhibition: Protein kinases are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] The pyrazine ring is exceptionally well-suited for kinase inhibition. One of its nitrogen atoms frequently serves as a hydrogen bond acceptor, forming a critical interaction with an amino acid in the "hinge region" of the kinase's ATP binding pocket.[3] This anchoring interaction is a common binding mode for numerous pyrazine-based kinase inhibitors.[8][9] Clinically relevant examples include:

    • Gilteritinib (Xospata®): A potent dual FLT3/AXL inhibitor approved for relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[8][10]

    • Erdafitinib (Balversa®): An inhibitor of fibroblast growth factor receptor (FGFR) kinases used to treat urothelial carcinoma.[10]

  • Proteasome Inhibition:

    • Bortezomib (Velcade®): A first-in-class proteasome inhibitor for treating multiple myeloma.[1][2] The pyrazine moiety in Bortezomib is crucial for its activity, with the boronic acid group reversibly inhibiting the 26S proteasome, leading to the dysregulation of proteins essential for cancer cell survival.[1][2]

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazine-based Inhibitor ATP ATP Hinge Hinge Region (e.g., Leu, Val) ATP->Hinge Competitive Binding Pyrazine Pyrazine Ring Pyrazine->Hinge H-Bond Acceptor (N atom) anchors inhibitor Substituents Other Substituents (for selectivity/potency) Substituents->Hinge Hydrophobic/ Other Interactions

Mechanism of Pyrazine-based Kinase Inhibition.
Antitubercular Agents

The pyrazine ring is indispensable in the fight against tuberculosis (TB).

  • Pyrazinamide (PZA): A first-line drug for treating TB, PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the pyrazinamidase enzyme within Mycobacterium tuberculosis.[11][12][13] PZA's unique mechanism allows it to target dormant or slow-growing bacteria, which are often resistant to other TB drugs.[12] Its inclusion in the standard treatment regimen shortens the duration of therapy from 9-12 months to 6 months.[11][12] The proposed mechanism of action involves:

    • Disruption of the bacterial membrane potential.[11]

    • Inhibition of fatty acid synthesis.[12]

    • Cellular acidification, which inhibits major cellular processes.[11]

cluster_Mtb Mycobacterium tuberculosis cluster_effects Cellular Disruption PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion POA_in Pyrazinoic Acid (POA) PZA_in->POA_in Pyrazinamidase (PZAase) HPOA_out Protonated POA POA_in->HPOA_out Efflux Effect1 • Membrane Disruption POA_in->Effect1 HPOA_out->PZA_in Re-entry at Acidic pH Effect2 • Fatty Acid Synthesis Inhibition Effect3 • Cytoplasmic Acidification

Mechanism of Action for Pyrazinamide (PZA).
Other Therapeutic Applications

The pyrazine scaffold is also integral to drugs in other classes:

  • Diuretics: Amiloride is a potassium-sparing diuretic.[5]

  • Antidiabetics: Glipizide is a sulfonylurea antidiabetic agent that stimulates insulin secretion.[3]

  • Antivirals: Favipiravir is a prodrug that, once metabolized, acts as a potent RNA-dependent RNA polymerase (RdRp) inhibitor, showing broad-spectrum activity against RNA viruses.[1]

Structure-Activity Relationship (SAR) Insights

Modifying the substituents on the pyrazine ring is a key strategy for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

  • For Antitubercular Activity: SAR studies on pyrazinamide analogs have shown that the addition of electron-withdrawing groups and various heterocyclic linkers can lead to compounds with improved efficacy against M. tuberculosis.[14] The core pyrazine-2-carboxamide structure is generally considered essential for activity.

  • For Kinase Inhibition: In the development of CK2 kinase inhibitors, SAR studies revealed that pyrazine derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possess potent inhibitory activities.[15] The specific substitution pattern on the pyrazine ring dictates the selectivity and potency against different kinases.[15][16]

Compound Class Target Key SAR Observations Reference
2,6-Disubstituted PyrazinesCK2 Kinase- A carboxylic acid moiety is critical for activity. - Aniline substitution at the 6-position enhances potency. - Small, electron-donating groups on the aniline are favored.[15]
Pyrazinamide AnalogsM. tuberculosis- The amide group is crucial. - Lipophilic side chains can improve cell penetration and activity. - Electron-withdrawing groups on the ring can enhance potency.[14]
Oxazolo[3,4-a]pyrazinesNeuropeptide S Receptor- A guanidine function can improve hydrophilicity and in vivo potency. - Substitution patterns on appended phenyl rings dictate antagonist activity.[17]

Synthetic Methodologies & Experimental Protocols

The synthesis of pyrazine-containing drugs often involves building the heterocyclic core or modifying a pre-existing pyrazine scaffold. Below are representative protocols for key pyrazine-based therapeutics.

Protocol 4.1: Synthesis of Bortezomib (Key Step)

This protocol outlines the critical amide coupling step in the synthesis of the proteasome inhibitor Bortezomib.[3]

Objective: To couple pyrazine-2-carboxylic acid with the (1R)-(S)-pinanediol boronate intermediate.

Materials:

  • Pyrazine-2-carboxylic acid (1 equivalent)

  • (1R)-N-[(1S)-1-[[(1R)-3,3-dimethyl-1-((4S)-4-isopropyl-1,3-oxazolidin-2-yl)butyl]amino]-2-phenylethyl]-boronic acid pinanediol ester (Intermediate 22) (1 equivalent)

  • 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) as solvent

Procedure:

  • To a stirred solution of pyrazine-2-carboxylic acid in anhydrous DCM at 0 °C, add TBTU and DIPEA.

  • Stir the mixture for 15 minutes to activate the carboxylic acid.

  • Add a solution of the pinanediol-boronate intermediate (22) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Bortezomib precursor.

Protocol 4.2: Synthesis of Zopiclone (Racemic)

This multi-step protocol describes the synthesis of the sedative-hypnotic agent Zopiclone.[3]

Objective: To synthesize racemic Zopiclone starting from pyrazine-2,3-dicarboxylic anhydride.

Procedure:

  • Amide Formation: Treat pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine in a suitable solvent to form the corresponding amide (25).

  • Imide Formation: Reflux the resulting amide (25) with thionyl chloride to facilitate cyclization into the imide (26).

  • Reduction: Perform a mono-reduction of the imide (26) using potassium borohydride (KBH₄) to yield the alcohol intermediate (27).

  • Acylation: Acylate the alcohol (27) with 4-methylpiperazine-1-carbonyl chloride (28) using sodium hydride (NaH) as a base in dimethylformamide (DMF) to produce racemic Zopiclone (3).

Start Pyrazine-2,3-dicarboxylic anhydride Amide Amide Intermediate Start->Amide + 2-amino-5-chloropyridine Imide Imide Intermediate Amide->Imide + Thionyl Chloride (Reflux) Alcohol Alcohol Intermediate Imide->Alcohol + KBH₄ (Mono-reduction) Zopiclone Racemic Zopiclone Alcohol->Zopiclone + 4-methylpiperazine-1-carbonyl chloride (NaH, DMF)

Sources

Master Safety & Handling Guide: Methyl 5-chloro-6-methylpyrazine-2-carboxylate

[1][2]

Substance Identity & Physicochemical Profile

Chemical Name: Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS Number: 77168-85-5 Synonyms: 5-Chloro-6-methyl-2-pyrazinecarboxylic acid methyl ester[1][2][3][4]

Physicochemical Data Table
PropertyValue / Description
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Off-white to pale yellow solid (Crystalline)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2][3]
Melting Point Not experimentally standardized in public literature; Analogous esters range 60–90°C.
Reactivity Class Electrophilic Pyrazine; Moisture-sensitive ester.[1][2][3]

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

This compound is an activated halo-heterocycle .[1][2][3] The chlorine atom at position 5 is highly susceptible to nucleophilic attack, making the compound a potential alkylating-like agent and a severe irritant to mucous membranes.[2]

Hazard CodeHazard StatementMechanism of Toxicity
H315 Causes skin irritation.[1][2][3][5]Lipophilic nature allows dermal penetration; reactive chloro-group may alkylate skin proteins.[1][2][3]
H319 Causes serious eye irritation.[1][2][3][5]Acidic hydrolysis on moist ocular surfaces can cause chemical burns.[2]
H335 May cause respiratory irritation.[1][2][3][5]Inhalation of dust triggers inflammation in the bronchial tree.[2]
Precautionary Statements (Key Selection)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses.[2]

Storage & Stability Protocols

Critical Requirement: This compound is moisture-sensitive and prone to hydrolysis.[1][2][3]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1][2]

  • Container: Tightly sealed amber glass vial with a PTFE-lined cap.[2][3]

  • Shelf Life: 12 months if seal is unbroken.[2] Re-test purity (HPLC) before use if stored >6 months.[2]

Safe Handling & Engineering Controls

Objective: Prevent inhalation of dust and moisture contamination of the reagent.[2]

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for safe handling based on the operation scale.

GStartHandling OperationScaleAssess ScaleStart->ScaleSmall< 1 gram(Weighing)Scale->SmallLarge> 1 gram(Synthesis/Transfer)Scale->LargeFumeHoodStandard Fume Hood(Sash < 18 inches)Small->FumeHoodLarge->FumeHoodIf SolidGloveBoxGlove Box / Isolator(Inert Atmosphere)Large->GloveBoxIf Solubilized/SensitivePPE_Level1PPE Level 1:Nitrile Gloves + Lab Coat + GogglesFumeHood->PPE_Level1PPE_Level2PPE Level 2:Double Gloves + Respirator (N95) + SleevesFumeHood->PPE_Level2If Dust Generation LikelyGloveBox->PPE_Level1ActionProceed with ProtocolPPE_Level1->ActionPPE_Level2->Action

Figure 1: Decision matrix for engineering controls and PPE selection based on operational scale.

Standard Operating Procedure (SOP): Weighing & Transfer
  • Equilibration: Allow the refrigerated vial to warm to room temperature inside a desiccator before opening . This prevents water condensation on the cold solid, which hydrolyzes the ester.

  • Weighing: Perform all weighing inside a certified chemical fume hood. Use an anti-static gun if the powder is static-prone.[2][3]

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, THF) immediately after weighing to minimize atmospheric exposure.[2]

  • Cleaning: Wipe the balance area with a methanol-dampened tissue, followed by a water wipe.[2] Dispose of wipes as hazardous solid waste.[2]

Emergency Response & Waste Management

First Aid Response Logic
  • Eye Contact: Immediate irrigation (15 mins).[2] Do not rub. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2] If redness persists (chemical burn), consult a dermatologist.[2]

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).[2]

Spill Cleanup Protocol (Solid)
  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • Protect: Don PPE (Double nitrile gloves, N95 respirator, Goggles).[2]

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum.[2]

  • Decontaminate: Wipe surface with 10% Sodium Carbonate (Na₂CO₃) solution to neutralize any hydrolyzed acid traces, then rinse with water.[2]

SpillResponseEventSpill DetectedTypeIdentify StateEvent->TypeSolidSolid PowderType->SolidSolutionSolution (Organic)Type->SolutionActionSolid1. Dampen with inert oil/solvent2. Scoop into waste jarSolid->ActionSolidActionLiq1. Absorb with Vermiculite2. Scoop into waste jarSolution->ActionLiqDeconWipe Surface with10% Na2CO3 (aq)ActionSolid->DeconActionLiq->DeconDisposalDispose as HalogenatedOrganic WasteDecon->Disposal

Figure 2: Workflow for safe containment and disposal of spills.

Application Context: Synthetic Utility

Why use this molecule? Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a high-value scaffold in Medicinal Chemistry, particularly for:

  • SNAr Displacement: The chlorine at the C5 position is activated by the para-nitrogen and the electron-withdrawing ester group at C2.[2] It readily undergoes Nucleophilic Aromatic Substitution with amines, thiols, or alkoxides to generate diverse libraries.

  • Pd-Catalyzed Coupling: It serves as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.[1][2][3]

  • Late-Stage Functionalization: The C6-methyl group is benzylic and can be oxidized to an aldehyde or brominated (radical bromination) for further elaboration.[1][2][3]

Reaction Scheme Representation:

  • Reactant: Methyl 5-chloro-6-methylpyrazine-2-carboxylate[1][2][3]

  • Path A (SNAr): + R-NH₂ → Methyl 5-(alkylamino)-6-methylpyrazine-2-carboxylate[2]

  • Path B (Hydrolysis): + LiOH → 5-Chloro-6-methylpyrazine-2-carboxylic acid (Intermediate for amide coupling).[1][2]

References

  • BLD Pharm. (n.d.).[2] SDS for Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5). Retrieved from

  • PubChem. (2025).[2][6] Methyl 5-chloropyrazine-2-carboxylate (Analogous Safety Data). National Library of Medicine.[2] Retrieved from

  • ChemScene. (n.d.).[2][7] Methyl 5,6-dichloropyrazine-2-carboxylate (Structural Analog). Retrieved from

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Pyrazine derivatives. Retrieved from

An In-depth Technical Guide to the Preliminary Research of Methyl 5-chloro-6-methylpyrazine-2-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the foundational knowledge required for the research and development of analogues based on the Methyl 5-chloro-6-methylpyrazine-2-carboxylate scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and structure-activity relationships of this promising class of compounds.

Introduction: The Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered heteroaromatic system with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects. The unique electronic properties of the pyrazine ring, coupled with the potential for substitution at multiple positions, make it an attractive starting point for the design of novel therapeutic agents.

Methyl 5-chloro-6-methylpyrazine-2-carboxylate serves as a key starting material for the synthesis of a diverse library of analogues. The presence of a chloro group at the 5-position provides a reactive handle for the introduction of various substituents via cross-coupling and nucleophilic substitution reactions. The methyl group at the 6-position and the methyl carboxylate at the 2-position also offer opportunities for modification, allowing for a thorough exploration of the chemical space and the optimization of biological activity.

Synthetic Strategies for Analogue Development

The synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate analogues can be approached through several strategic pathways. The choice of synthetic route is often dictated by the desired substitutions on the pyrazine core.

Modification of the Pyrazine Ring

A primary strategy for generating analogues involves the modification of the pyrazine ring itself, particularly at the 5- and 6-positions.

The chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrazine core and a boronic acid or ester. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the 5-position.

    • Causality behind Experimental Choices: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, and base is critical for achieving high yields and preventing side reactions. The electronic nature of the boronic acid and the pyrazine substrate can influence the reaction kinetics and efficiency.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 5-position. This is a key strategy for synthesizing analogues with potential hydrogen-bonding capabilities, which can be crucial for target engagement.

    • Trustworthiness of the Protocol: A self-validating system for this reaction would involve careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and to identify any potential side products.

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of the electron-withdrawing carboxylate group, makes the 5-chloro position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Modification of the Carboxylate Group

The methyl carboxylate at the 2-position can be readily modified to generate a variety of functional groups, including amides, hydrazides, and carboxylic acids.

  • Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy to introduce diversity and modulate the physicochemical properties of the analogues.

  • Hydrazide Formation: The methyl ester can be reacted with hydrazine to form the corresponding hydrazide, which can serve as a precursor for the synthesis of various heterocyclic systems.

Biological Activities and Therapeutic Potential

Analogues of Methyl 5-chloro-6-methylpyrazine-2-carboxylate have shown promise in several therapeutic areas, with antitubercular and anticancer activities being the most prominent.

Antitubercular Activity

The pyrazine scaffold is a well-established pharmacophore for antitubercular agents, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[1] The mechanism of action of pyrazinamide involves its conversion to pyrazinoic acid, which is believed to disrupt membrane transport and inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis.[2][3][4]

  • Structure-Activity Relationship (SAR):

    • The amide group at the 2-position is crucial for activity, as its hydrolysis to the carboxylic acid is a key activation step.[1]

    • Substitutions at the 5- and 6-positions can significantly impact the antitubercular potency. Lipophilic and electron-withdrawing groups have been shown to enhance activity in some cases.[5]

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives as anticancer agents.[6] One of the key mechanisms of action is the inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancer cells and is crucial for their proliferation and survival.[7][8]

  • Signaling Pathway:

FASN_Inhibition Pyrazine Analogue Pyrazine Analogue FASN FASN Pyrazine Analogue->FASN Inhibits Malignant Cell Proliferation Malignant Cell Proliferation FASN->Malignant Cell Proliferation Promotes

Caption: Inhibition of Fatty Acid Synthase (FASN) by pyrazine analogues, leading to the suppression of cancer cell proliferation.

  • Structure-Activity Relationship (SAR):

    • The nature and position of substituents on the pyrazine ring play a critical role in determining the anticancer potency.

    • Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of pyrazine derivatives with their antiproliferative activity, aiding in the design of more potent analogues.[9][10]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of key intermediates and analogues.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-chloropyrazine-2-carboxylate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-chloropyrazine-2-carboxylate with an arylboronic acid.

Materials:

  • Methyl 5-chloropyrazine-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Na₂CO₃ solution

  • Toluene

  • Ethanol

Procedure:

  • To a solution of Methyl 5-chloropyrazine-2-carboxylate (1 equivalent) in a 3:1 mixture of toluene and ethanol, add the arylboronic acid (1.2 equivalents).

  • Add the 2 M Na₂CO₃ solution (2 equivalents).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) and heat the reaction mixture to 80 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of 5-substituted-pyrazine-2-carboxylic acid

This protocol outlines a general procedure for the formation of an amide from a 5-substituted-pyrazine-2-carboxylic acid and an amine.

Materials:

  • 5-substituted-pyrazine-2-carboxylic acid

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 5-substituted-pyrazine-2-carboxylic acid (1 equivalent) in DMF.

  • Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the amine (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the biological activity of representative pyrazine analogues.

Compound IDAntitubercular Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)Reference
PZA HNH₂20-100>100[1]
1 ClNH₂6.25ND[5]
2 PhNH-PhND15.2[6]
3 4-F-PhNH-cHexND8.7[6]

ND: Not Determined

Conclusion

The Methyl 5-chloro-6-methylpyrazine-2-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with its analogues make it a highly attractive area for further research. A thorough understanding of the synthetic methodologies, biological targets, and structure-activity relationships is crucial for the successful design and optimization of potent and selective drug candidates based on this promising core.

References

  • What is the mechanism of action (Moa) of Pyrazinamide? - Dr.Oracle. (2025). [Link]

  • Mechanisms of Pyrazinamide Action and Resistance - PubMed. (n.d.). [Link]

  • (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity - ResearchGate. (n.d.). [Link]

  • Mechanism of action on Pyrazinamide drug targets in susceptible and... - ResearchGate. (n.d.). [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed. (2022). [Link]

  • Discovery and optimization of novel piperazines as potent inhibitors of fatty acid synthase (FASN) - PubMed. (n.d.). [Link]

  • Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors - PubMed. (n.d.). [Link]

  • The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. (n.d.). [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (n.d.). [Link]

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity - ResearchGate. (n.d.). [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. (2024). [Link]

  • Mechanisms of Pyrazinamide Action and Resistance - ASM Journals. (n.d.). [Link]

  • New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity - ResearchGate. (n.d.). [Link]

  • Analogs of the Antituberculous Agent Pyrazinamide Are Competitive Inhibitors of NADPH Binding to M. tuberculosis Fatty Acid Synthase I | Request PDF - ResearchGate. (n.d.). [Link]

  • Mechanisms of Pyrazinamide Action and Resistance - PMC - PubMed Central. (2014). [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC. (n.d.). [Link]

  • (PDF) Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes - ResearchGate. (n.d.). [Link]

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives - ResearchGate. (n.d.). [Link]

  • Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013). [Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2026). [Link]

  • Structures of pyrazinamide (1) and analogues (2) - ResearchGate. (n.d.). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed. (2021). [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (n.d.). [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against - Semantic Scholar. (n.d.). [Link]

  • Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction. (n.d.). [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (n.d.). [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of - Sciforum. (n.d.). [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025). [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - MDPI. (n.d.). [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

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The Pyrazine Paradox: A Technical Guide to 1,4-Diazine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine ring system (1,4-diazine) represents a cornerstone of modern medicinal chemistry, yet it presents a distinct "reactivity paradox" to the synthetic chemist. Unlike benzene, which is electron-rich and prone to electrophilic substitution, pyrazine is severely


-deficient (


-electrons per atom). This architecture renders the carbon skeleton almost inert to electrophilic attack while making it highly susceptible to nucleophilic addition and radical functionalization.

This guide moves beyond textbook definitions to provide a field-proven roadmap for functionalizing the pyrazine core. We focus on the three pillars of pyrazine manipulation: Nucleophilic Aromatic Substitution (


) , N-Oxide Activation , and Radical C-H Functionalization (Minisci) .

Electronic Architecture & The Reactivity Landscape

To manipulate pyrazine, one must first understand its electronic deficit.[1][2] The presence of two nitrogen atoms at the 1 and 4 positions creates a synergistic inductive withdrawal (


 effect) and mesomeric withdrawal (

effect), significantly lowering the energy of the LUMO.
Comparative Electronic Metrics

The following table contrasts pyrazine with its structural analogs, highlighting why standard benzene protocols fail on this system.

PropertyBenzenePyridinePyrazineSynthetic Implication
Symmetry



High symmetry simplifies NMR but limits regioselectivity without directing groups.
Dipole Moment 0 D2.2 D0 DNon-polar solvent behavior despite high heteroatom content.
pKa (Conjugate Acid) -5.20.6Extremely weak base; protonation requires strong acids (e.g., TFA,

).
Reactivity Bias ElectrophilicMixedNucleophilic

is effectively impossible at carbon;

is facile.
Visualization: The Pyrazine Reactivity Map

The following diagram outlines the logical flow of reactivity based on the electronic nodes of the ring.

PyrazineReactivity Pyrazine Pyrazine Core (1,4-Diazine) N_Attack Nitrogen Attack (Electrophilic) Pyrazine->N_Attack Peracids (mCPBA) C_Attack_Nu Carbon Attack (Nucleophilic) Pyrazine->C_Attack_Nu Strong Nu- C_Attack_Rad Carbon Attack (Radical) Pyrazine->C_Attack_Rad R• / H+ NOxide N-Oxidation (Activation) N_Attack->NOxide SNAr SNAr (Halogen Displacement) C_Attack_Nu->SNAr Chichibabin or Halide Displacement Minisci Minisci Reaction (C-H Alkylation) C_Attack_Rad->Minisci POCl3 Chlorination (POCl3) NOxide->POCl3 Rearrangement Product_Func Functionalized Pyrazine SNAr->Product_Func Minisci->Product_Func POCl3->SNAr LG Installation

Figure 1: Decision tree for pyrazine functionalization. Electrophilic attack is routed through Nitrogen to activate Carbon positions.

Nucleophilic Aromatic Substitution ( )

The Workhorse of Pyrazine Chemistry [3][4]

Due to the electron-deficient nature of the ring, halopyrazines undergo


 with remarkable ease. The rate-determining step is the formation of the Meisenheimer complex.
Critical Mechanistic Insight

Unlike benzene, where electron-withdrawing groups (EWGs) are required to activate the ring, the pyrazine nitrogens are the EWGs.[1]

  • Leaving Group Hierarchy: In many pyrazine

    
     reactions, Fluorine is displaced faster than Chlorine (
    
    
    
    ). This is because the highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate more effectively than chlorine, despite having a stronger bond.
Protocol: Regioselective Amination of 2,6-Dichloropyrazine

This protocol demonstrates the selective mono-amination of a symmetric dihalide.

Reagents: 2,6-Dichloropyrazine, Benzylamine, Triethylamine (


), Ethanol.
Mechanism:  Addition-Elimination (

).[5]
  • Setup: Charge a round-bottom flask with 2,6-dichloropyrazine (1.0 equiv) and absolute ethanol (0.5 M concentration).

  • Addition: Add

    
     (1.2 equiv) as a proton scavenger.
    
  • Nucleophile Introduction: Add benzylamine (1.05 equiv) dropwise at

    
    . Note: Low temperature is crucial to prevent bis-substitution.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[6]

    • Checkpoint: The mono-substituted product usually runs lower than the starting material but higher than the bis-product.

  • Workup: Concentrate ethanol in vacuo. Redissolve residues in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography.

The N-Oxide Gateway (Electrophilic Activation)

Bypassing the Carbon Inertness

Direct electrophilic substitution (e.g., nitration, halogenation) on pyrazine is kinetically futile. The solution is N-oxidation .[7] Converting the pyridine-like nitrogen to an N-oxide pushes electron density into the ring (via back-donation) while simultaneously activating the


-positions for subsequent nucleophilic chlorination.
Workflow: The Boekelheide Rearrangement Sequence

This strategy installs a chlorine atom or an acetoxy group at the C2 position.

  • N-Oxidation: Pyrazine

    
     Pyrazine N-oxide.
    
  • Activation: Pyrazine N-oxide +

    
    
    
    
    
    2-Chloropyrazine.
Protocol: Synthesis of Pyrazine N-Oxide

Reagents: Pyrazine, m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

  • Dissolution: Dissolve pyrazine (10 mmol) in DCM (50 mL).

  • Oxidation: Add mCPBA (1.1 equiv, 70-75% purity) portion-wise at

    
    .
    
    • Safety: mCPBA is shock-sensitive; do not use a metal spatula if dry.

  • Stirring: Warm to RT and stir for 12 hours. The solution may become cloudy as m-chlorobenzoic acid precipitates.

  • Quench: Wash the organic layer with saturated

    
     (
    
    
    
    ) to remove the benzoic acid byproduct.
    • Validation: Ensure the aqueous layer pH is >8.

  • Isolation: Dry (

    
    ) and concentrate. Pyrazine N-oxides are often crystalline solids.
    

Radical Functionalization (The Minisci Reaction)

Direct C-H Functionalization

The Minisci reaction utilizes the protonated pyrazine (which is even more electron-deficient) to trap nucleophilic alkyl radicals. This is the most efficient method to install alkyl groups without pre-functionalization.

Mechanism[4][5][8][9][10][11]
  • Radical Generation: Oxidative decarboxylation of a carboxylic acid by

    
    .
    
  • Addition: The alkyl radical attacks the protonated pyrazine at the most electron-deficient position (usually C2).

  • Re-aromatization: Loss of a proton and an electron restores the ring.

Protocol: Silver-Catalyzed Alkylation

Reagents: Pyrazine, Pivalic acid (Radical source),


 (Cat.), 

(Oxidant), TFA/Water.
  • Solvent System: Dissolve pyrazine (1 equiv) in a mixture of water and TFA (1:1 ratio).

    • Why TFA? Protonation of the pyrazine N lowers the LUMO energy, increasing reactivity toward nucleophilic radicals.

  • Radical Precursors: Add Pivalic acid (3 equiv) and

    
     (0.2 equiv).
    
  • Initiation: Heat to

    
    . Add a solution of 
    
    
    
    (1.5 equiv) in water dropwise over 30 minutes.
    • Gas Evolution:

      
       will evolve vigorously. Ensure open venting.
      
  • Workup: Basify with

    
     (conc.) at 
    
    
    
    to pH 9. Extract with DCM.

Metallation: Directed Ortho Lithiation (DoM)

The High-Risk, High-Reward Strategy

Direct lithiation of pyrazine is perilous due to the high susceptibility of the C=N bond to nucleophilic attack by the alkyl lithium (leading to addition products rather than deprotonation).

The Solution: Use non-nucleophilic, sterically hindered bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at extremely low temperatures (


).
Visualization: Metallation Pathways

Metallation LiBase n-BuLi (Nucleophilic) Addition Nucleophilic Addition (Ring Destruction) LiBase->Addition LiTMP LiTMP (Steric Base) Deprotonation Ortho-Lithiation (C-Li Species) LiTMP->Deprotonation Pyrazine Pyrazine Pyrazine->Addition + n-BuLi Pyrazine->Deprotonation + LiTMP (-78°C) Product 2-Substituted Pyrazine Deprotonation->Product + E+ Electrophile Electrophile (E+) (Aldehydes, Halogens)

Figure 2: Divergent pathways of pyrazine lithiation. Steric bulk is required to prevent ring destruction.

Pharmaceutical Context

Why This Matters

The pyrazine ring is not just a synthetic curiosity; it is a pharmacophore found in critical therapeutics.

  • Bortezomib (Velcade): A proteasome inhibitor used in multiple myeloma. The pyrazine ring serves as a stable scaffold that orients the peptide backbone and the boronic acid "warhead."

  • Pyrazinamide: A first-line tuberculosis drug. Its mechanism involves hydrolysis to pyrazinoic acid, which disrupts membrane energetics in M. tuberculosis.

The stability of the pyrazine ring against oxidative metabolism (compared to benzene) makes it an excellent bioisostere for improving the half-life of drug candidates.

References

  • Sato, N. (2011). Comprehensive Heterocyclic Chemistry III: Pyrazines. Elsevier. Link

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron. Link

  • Palacios, F., et al. (2006). Functionalization of the pyrazine ring. Arkivoc. Link

  • Schlosser, M., et al. (2015).[8] Directed lithiation of simple aromatics and heterocycles. Arkivoc. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Link

Sources

Methodological & Application

using Methyl 5-chloro-6-methylpyrazine-2-carboxylate to synthesize novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-chloro-6-methylpyrazine-2-carboxylate in the Synthesis of Novel Type I/II Kinase Inhibitors

Abstract

This technical guide outlines the synthetic utility of Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS: 205673-77-2) as a privileged scaffold for high-throughput kinase inhibitor discovery.[1] The pyrazine core, possessing a unique vector geometry and favorable physicochemical properties (ClogP, PSA), serves as an ideal bioisostere for the hinge-binding region of ATP-competitive inhibitors. This document provides validated protocols for orthogonal functionalization at the C5 (electrophilic) and C2 (ester) positions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting PI3K, mTOR, JAK, and EGFR families.

Introduction: The Pyrazine Advantage in Medicinal Chemistry

In the landscape of kinase drug discovery, the pyrazine ring offers distinct advantages over the ubiquitous pyridine and pyrimidine scaffolds. Its two para-nitrogen atoms lower the LUMO energy of the system, facilitating nucleophilic attacks and


-stacking interactions within the ATP-binding pocket.

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a "linchpin" intermediate because it offers three distinct vectors for modification:

  • C5-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This vector typically engages the Hinge Region  or the Hydrophobic Pocket II .
    
  • C2-Carboxylate: A versatile handle for amidation, reduction, or heterocyclization.[1] This vector usually directs substituents toward the Solvent Exposed Front or the Gatekeeper Residue , modulating solubility and selectivity.

  • C6-Methyl: A static steric handle that can induce atropisomerism or clash with the gatekeeper residue (e.g., T790M in EGFR) to improve selectivity profiles.[1]

Strategic Design & SAR Logic

The following diagram illustrates the divergent synthetic pathways available from this core scaffold to access Type I (ATP-competitive) and Type II (DFG-out) inhibitors.[1]

G Core Methyl 5-chloro-6- methylpyrazine-2-carboxylate (Scaffold) PathA Path A: C5 Functionalization (Hinge Binding) Core->PathA Step 1 (Preferred) PathB Path B: C2 Functionalization (Solvent Front/Tail) Core->PathB Step 2 Suzuki Suzuki Coupling (Aryl/Heteroaryl) PathA->Suzuki Pd(PPh3)4 / ArB(OH)2 SnAr SnAr Displacement (Amines/Alkoxides) PathA->SnAr HNR2 / DIPEA / Heat Amidation Saponification + Amide Coupling PathB->Amidation LiOH -> HATU/R-NH2 Heterocycle Cyclization to Bicyclic Systems PathB->Heterocycle Hydrazine/Cyclization Target2 Target: EGFR/JAK (Linear Amides) Suzuki->Target2 Target1 Target: PI3K/mTOR (Bicyclic Core) SnAr->Target1

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5-Cl and C2-Ester motifs.

Validated Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aromatic hinge-binding motif (e.g., indazole, pyridine, or substituted benzene).[1] Mechanism: The electron-deficient pyrazine ring facilitates oxidative addition of Pd(0) at the C5-Cl bond.[1]

Reagents:

  • Substrate: Methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 eq)[1]

  • Boronic Acid/Ester: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst:

    
     (0.05 eq) or 
    
    
    
    (0.05 eq)[1]
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial or round-bottom flask with the pyrazine substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2M aqueous

    
     via syringe.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave (Recommended): Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to the aryl group and loss of Cl isotope pattern.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrazine esters typically elute in 20–40% EtOAc.[1]

Expert Insight: If the boronic acid is hindered (ortho-substituted), switch to XPhos Pd G2 catalyst and


  base in Toluene/Water to boost yields.
Protocol B: C2-Ester Hydrolysis and Amidation

Objective: To extend the molecule towards the solvent front, improving solubility and pharmacokinetic properties.

Step 1: Saponification

  • Dissolve the C5-substituted methyl ester (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (2.0 eq).[1]

  • Stir at Room Temperature (RT) for 1–2 hours. (Reaction is usually rapid due to the electron-deficient ring).[1]

  • Acidification: Carefully acidify to pH ~3 with 1N HCl. The carboxylic acid intermediate often precipitates.[1] Filter and dry.[1]

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in DMF (dry).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 minutes to activate the acid.

  • Add the desired amine (e.g., N-methylpiperazine derivative) (1.2 eq).[1]

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove byproducts) and brine.
    
  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for polar kinase inhibitors.[1]

Protocol C: Amination (Alternative C5 Functionalization)

Objective: To install an amino group directly on the ring (common in PI3K/mTOR inhibitors).[1]

Reagents:

  • Substrate: Methyl 5-chloro-6-methylpyrazine-2-carboxylate[1]

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 eq)[1]

  • Base: DIPEA or

    
     (2.0 eq)[1]
    
  • Solvent: DMF, DMSO, or n-Butanol

Methodology:

  • Dissolve substrate in solvent (DMF is preferred for milder temperatures).[1]

  • Add base and amine.[1]

  • Reaction:

    • Reactive Amines (Cyclic, aliphatic): Stir at RT or mild heat (40°C).

    • Anilines: Requires higher heat (80–100°C) or acid catalysis (p-TsOH in n-Butanol).[1]

  • Note: The ester group at C2 is electron-withdrawing, activating the C5-Cl bond.[1] However, be cautious of ester aminolysis (side reaction at C2) if using primary amines at high temperatures.[1] To avoid this, perform

    
     at low temp or use bulky esters (t-butyl) if available, though the methyl ester is usually stable at <60°C with secondary amines.[1]
    

Case Study: Designing a Hypothetical EGFR Inhibitor

To demonstrate the application, we propose the synthesis of Compound PYR-790 , designed to target the ATP pocket of EGFR.

  • Scaffold: Methyl 5-chloro-6-methylpyrazine-2-carboxylate.[1]

  • Hinge Binder (C5): 1H-Indazole-4-boronic acid (via Protocol A).[1]

    • Rationale: Indazole mimics the adenine ring of ATP.[2]

  • Solvent Tail (C2): 4-(4-methylpiperazin-1-yl)aniline (via Protocol B).[1]

    • Rationale: Solubilizing group that extends into the solvent channel.[1]

Data Summary Table:

StepReaction TypeReagentsTypical YieldKey QC Parameter
1 Suzuki CouplingIndazole-4-boronic acid, Pd(dppf)Cl₂75-85%disappearance of Ar-Cl isotope pattern
2 HydrolysisLiOH, THF/H₂O>95%Acidic shift in HPLC retention time
3 Amide CouplingPiperazine-aniline, HATU60-75%Appearance of amide NH signal in NMR

References

  • Lombardo, L. J., et al. (2004).[1][3] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1][3] Journal of Medicinal Chemistry. Link

  • Frett, B., et al. (2014).[1][4] "Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies." MedChemComm. Link

  • Bergovic, L., et al. (2017).[1] "Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy." Bioorganic & Medicinal Chemistry Letters. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Gao, H., et al. (2021).[1] "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions." Molecules. Link

Sources

Application Notes and Protocols: Large-Scale Synthesis Considerations for Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds that form the core scaffold of numerous molecules across the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] In the realm of drug discovery and development, pyrazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, targeting a variety of biological pathways.[3][4] The inherent chemical properties of the pyrazine ring, including its aromaticity, electron-deficient nature, and ability to act as a hydrogen bond acceptor, make it a privileged structure in medicinal chemistry.[5]

However, the transition from small-scale laboratory synthesis to large-scale industrial production of pyrazine intermediates presents a unique set of challenges.[6] Issues related to cost-effectiveness, process safety, scalability of reaction conditions, and purity of the final product become paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals on key considerations for the large-scale synthesis of pyrazine intermediates. We will delve into established synthetic strategies, provide detailed protocols for their implementation, and discuss critical aspects of process optimization and purification.

Core Synthetic Strategies for Large-Scale Production

The selection of a synthetic route for the commercial manufacture of a pyrazine intermediate is a multifactorial decision. While several methods exist for pyrazine synthesis, their applicability on a large scale varies significantly.[1][7] The ideal process should be robust, scalable, economically viable, and environmentally sustainable. Here, we focus on two of the most historically significant and industrially relevant methods: the Gutknecht pyrazine synthesis and strategies involving the functionalization of pre-formed pyrazine rings.

The Gutknecht Pyrazine Synthesis

First reported by Hermann Gutknecht in 1879, this method remains a cornerstone for the synthesis of substituted pyrazines.[8][9] The core of this synthesis is the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.[10]

Causality Behind its Large-Scale Utility:

  • Convergent Synthesis: The dimerization of the α-amino ketone intermediate allows for the rapid construction of the pyrazine core, often leading to higher overall yields in fewer steps.

  • Accessible Starting Materials: The synthesis typically begins from readily available and relatively inexpensive ketones.

  • Tunability: The substitution pattern of the final pyrazine product is directly determined by the structure of the starting ketone, allowing for the synthesis of a diverse range of derivatives.

However, the traditional Gutknecht synthesis often involves the use of hazardous reagents for both the formation of the α-amino ketone (e.g., via reduction of an isonitroso ketone) and the final oxidation step (e.g., using mercury or copper salts).[8] Modern process chemistry has focused on developing safer and more sustainable alternatives for these transformations.

Process Workflow: Gutknecht Synthesis

Gutknecht_Workflow Start Starting Ketone Nitrosation α-Nitrosation (e.g., NaNO2, HCl) Start->Nitrosation Step 1 Reduction Reduction (e.g., Catalytic Hydrogenation) Nitrosation->Reduction Step 2 Dimerization Self-Condensation (Dimerization) Reduction->Dimerization Step 3 Oxidation Oxidation (e.g., Air, MnO2) Dimerization->Oxidation Step 4 Purification Purification (Distillation/Crystallization) Oxidation->Purification Step 5 End Substituted Pyrazine Purification->End

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Functionalization of Pre-formed Pyrazine Rings

An alternative and highly versatile approach for the large-scale synthesis of complex pyrazine intermediates involves the modification of a readily available pyrazine core, such as 2,5-dichloropyrazine.[5] This strategy is particularly advantageous when specific substitution patterns are required that may not be easily accessible through de novo synthesis methods.

Causality Behind its Large-Scale Utility:

  • Late-Stage Diversification: This approach allows for the introduction of diverse functional groups late in the synthetic sequence, making it ideal for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

  • Predictable Regioselectivity: The inherent electronic properties of the pyrazine ring, often augmented by existing substituents, can direct the regioselectivity of subsequent functionalization reactions.

  • Access to Modern Catalysis: This strategy leverages the power of modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are often highly efficient and scalable.[5]

The primary consideration for this approach on a large scale is the cost and availability of the starting halogenated pyrazine. However, for high-value products like active pharmaceutical ingredients (APIs), this is often a justifiable expense.

Decision Logic: Functionalization Strategy

Functionalization_Logic Start Target Pyrazine Intermediate CheckCore Is a suitable pre-functionalized pyrazine commercially available? Start->CheckCore DeNovo Consider De Novo Synthesis (e.g., Gutknecht) CheckCore->DeNovo No SelectReaction Select Functionalization Reaction Type CheckCore->SelectReaction Yes SNAr Nucleophilic Aromatic Substitution (SNAr) SelectReaction->SNAr C-O, C-N, C-S bond Suzuki Suzuki-Miyaura Cross-Coupling SelectReaction->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination SelectReaction->Buchwald C-N bond Optimize Process Optimization & Scale-Up SNAr->Optimize Suzuki->Optimize Buchwald->Optimize

Sources

Application Note: Advanced Synthetic Methodologies for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of agrochemical discovery is shifting toward higher molecular complexity and specific physicochemical profiles designed to overcome resistance and meet stringent environmental safety standards. This guide details two critical synthetic applications that address these challenges: Continuous Flow Chemistry for the safe, scalable synthesis of nitrogen heterocycles (specifically pyrazoles, a core pharmacophore in SDHI fungicides), and Late-Stage Fluorination , a strategy to modulate metabolic stability (lipophilicity and pKa) without redesigning the entire synthetic route.

These protocols are designed for medicinal chemists and process engineers transitioning from discovery-phase batch chemistry to scalable, robust manufacturing processes.

Module A: Continuous Flow Synthesis of Pyrazole Scaffolds

Rationale & Causality

Pyrazole-4-carboxamides (e.g., Fluxapyroxad, Benzovindiflupyr) represent a dominant class of Succinate Dehydrogenase Inhibitors (SDHIs). Traditional batch synthesis involves the condensation of hydrazines with 1,3-dicarbonyls.

  • The Problem: Hydrazines are genotoxic and potentially explosive. Batch processing accumulates high-energy intermediates, creating thermal runaway risks.

  • The Flow Solution: Continuous flow micro-reactors minimize the active volume of hazardous reagents. The superior heat transfer (

    
     W/m²K vs. 
    
    
    
    in batch) allows for "process intensification"—running reactions at temperatures above the solvent boiling point to reduce reaction times from hours to minutes while suppressing impurity formation.
Experimental Workflow Diagram

The following diagram illustrates a dual-stream flow setup for the condensation of methyl hydrazine with a


-keto ester, followed by in-line quenching.

FlowSynthesis cluster_inputs Reagent Feeds cluster_reactor Thermal Loop cluster_downstream Workup PumpA Pump A: Methyl Hydrazine (in EtOH) Mixer T-Mixer (PEEK, 0.5mm ID) PumpA->Mixer 1.0 mL/min PumpB Pump B: Ethyl 4,4,4-trifluoro- 3-oxobutanoate PumpB->Mixer 1.0 mL/min Reactor PFA Coil Reactor (10 mL, 120°C) Residence Time: 5 min Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (5 bar) Reactor->BPR Crude Product Collection Collection Vessel (0°C Quench) BPR->Collection

Figure 1: Schematic of the continuous flow setup for pyrazole synthesis. The system utilizes a pressurized coil to maintain solvent liquidity at 120°C, accelerating kinetics.

Detailed Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (SDHI Precursor)

Reagents:

  • Stream A: Methyl hydrazine (35% aq. solution diluted in EtOH, 1.0 M).

  • Stream B: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 M in EtOH).

  • Equipment: Vapourtec R-Series or equivalent HPLC pump system; PFA reactor coil (10 mL volume).

Step-by-Step Methodology:

  • System Priming: Flush the reactor lines with anhydrous Ethanol (EtOH) at 2.0 mL/min for 10 minutes to remove air bubbles. Set the Back Pressure Regulator (BPR) to 5 bar (75 psi) .

  • Thermal Equilibration: Set the reactor heating module to 120°C . Allow 15 minutes for temperature stabilization.

  • Reaction Initiation:

    • Set Pump A flow rate to 1.0 mL/min .

    • Set Pump B flow rate to 1.0 mL/min .

    • Calculated Residence Time (

      
      ):
      
      
      
      .
  • Steady State Collection: Discard the first 2 reactor volumes (20 mL, ~10 mins) to ensure steady-state mixing. Collect the subsequent output into a flask containing ice-cold water.

  • Workup: The effluent typically precipitates the pyrazole ester upon cooling. Filter the solid, wash with cold water/hexanes (1:1), and dry under vacuum.

  • Hydrolysis (Telescoped): The crude ester can be directly fed into a second reactor coil with 1M NaOH (at 80°C) if the free acid is required.

Data Summary: Batch vs. Flow

ParameterBatch Process (Ref)Continuous Flow (Protocol)Improvement
Reaction Time 4 hours5 minutes48x Faster
Temperature 78°C (Reflux)120°C (Superheated)Kinetic Boost
Yield 82%94%+12%
Regioselectivity 90:1098:2Enhanced Control

Module B: Late-Stage Fluorination for Metabolic Stability

Rationale & Causality

Fluorine introduction is vital for blocking metabolic "soft spots" (sites prone to Cytochrome P450 oxidation). However, traditional fluorination often requires harsh reagents (HF,


 gas) incompatible with complex intermediates.[1]
Late-Stage Fluorination (LSF)  allows researchers to build the complex agrochemical scaffold first and introduce fluorine at the very end. This is particularly useful for optimizing lead compounds like Quinofumelin  or modifying biphenyl-amide SDHIs.
Mechanistic Pathway (Ag-Catalyzed)

We utilize a Silver(I)-catalyzed oxidative fluorination protocol. Unlike Pd-catalyzed methods that require specific directing groups, Ag-catalysis can often access unique reactivity patterns via radical pathways or high-valent Ag(II)/Ag(III) cycles.

FluorinationCycle Ag1 Ag(I) Catalyst Oxidation Oxidation by Selectfluor Ag1->Oxidation + F-TEDA-PF6 Ag3 High-Valent Ag(III)-F Species Oxidation->Ag3 Oxidative Addition Substrate Substrate (Ar-H or Ar-B(OH)2) Ag3->Substrate Transmetallation/Activation Product Product (Ar-F) Substrate->Product Reductive Elimination Product->Ag1 Regeneration

Figure 2: Simplified catalytic cycle for Silver-mediated fluorination. The high-valent Ag-F species facilitates difficult C-F bond formation.

Protocol: Late-Stage Fluorination of an Aryl Boronic Acid Intermediate

Target Application: Fluorination of a biphenyl intermediate common in Boscalid analogs.

Reagents:

  • Substrate: Aryl boronic acid derivative (1.0 equiv).

  • Fluorinating Agent: Selectfluor (F-TEDA-PF6) (1.2 equiv).

  • Catalyst: Silver Nitrate (

    
    ) (10 mol%).
    
  • Solvent: Acetone/Water (9:1).

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, charge the Aryl boronic acid (0.5 mmol),

    
     (8.5 mg, 0.05 mmol), and Selectfluor (212 mg, 0.6 mmol).
    
  • Solvation: Add Acetone (4.5 mL) and distilled water (0.5 mL). Cap the vial and purge with Nitrogen for 2 minutes.

  • Reaction: Stir the mixture at 50°C for 4 hours. The reaction mixture will initially be clear but may darken as silver nanoparticles precipitate (a sign of catalyst decomposition, hence the excess reagent).

  • Quench: Cool to room temperature. Add brine (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Critical Control Point:

  • Moisture Sensitivity: While water is part of the solvent system to solubilize the silver salt, excessive water can lead to protodeboronation (yielding Ar-H instead of Ar-F). Maintain the 9:1 ratio strictly.

Green Chemistry Metrics Analysis

To validate the sustainability of these protocols, we apply standard Green Chemistry metrics.

MetricDefinitionTraditional Batch (Est.)Proposed ProtocolImpact
E-Factor Kg Waste / Kg Product25 - 100< 10Significant Waste Reduction
Atom Economy (AE) (MW Product / MW Reagents) × 100~60%>85%Higher Efficiency
Process Mass Intensity (PMI) Total Mass In / Mass Product>50~15Resource Conservation

Note: The Flow protocol improves PMI by recycling solvent streams and eliminating intermediate isolation steps.

References

  • Das, S., et al. (2019).[2] "Flow Synthesis of Pyrazoles from Vinylidene Keto Ester Intermediates." MDPI Molecules. Link

  • RSC Advances. (2019). "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling." Royal Society of Chemistry. Link

  • Neumann, C. N., & Ritter, T. (2014). "Late-Stage Fluorination: From Fundamentals to Application." ACS Organic Process Research & Development. Link

  • Furuya, T., et al. (2011).[3] "Silver-Catalyzed Late-Stage Fluorination." Nature. Link

  • Baumann, M., et al. (2021). "A Comment on Continuous Flow Technologies within the Agrochemical Industry." Organic Process Research & Development. Link

  • Fujii, S., et al. (2019). "Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives." Journal of Agricultural and Food Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will delve into common challenges encountered during the synthesis and provide practical, evidence-based solutions in a question-and-answer format. Our focus is on explaining the "why" behind experimental choices to empower you with a deeper understanding of the reaction mechanisms at play.

Overview of the Synthetic Pathway

The synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate typically involves a multi-step process. A common and logical route, synthesized from available literature, begins with the commercially available 2,5-dimethylpyrazine. This pathway can be conceptually broken down into three key stages:

  • Oxidation: Selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine to a carboxylic acid, yielding 5-methylpyrazine-2-carboxylic acid.

  • Chlorination: Introduction of a chlorine atom at the 5-position of the pyrazine ring. This is often the most challenging step, with potential for side reactions and low yields.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

This guide will address potential pitfalls and optimization strategies for each of these critical transformations.

Visualizing the Synthesis Workflow

To provide a clear visual representation of the synthetic route, the following workflow diagram outlines the key transformations.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid 2,5-Dimethylpyrazine->5-Methylpyrazine-2-carboxylic acid Oxidation 5-Chloro-6-methylpyrazine-2-carboxylic acid 5-Chloro-6-methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid->5-Chloro-6-methylpyrazine-2-carboxylic acid Chlorination Methyl 5-chloro-6-methylpyrazine-2-carboxylate Methyl 5-chloro-6-methylpyrazine-2-carboxylate 5-Chloro-6-methylpyrazine-2-carboxylic acid->Methyl 5-chloro-6-methylpyrazine-2-carboxylate Esterification Sandmeyer_Reaction Amino-pyrazine Amino-pyrazine Diazonium Salt Diazonium Salt Amino-pyrazine->Diazonium Salt NaNO2, HCl (0-5°C) Chloro-pyrazine Chloro-pyrazine Diazonium Salt->Chloro-pyrazine CuCl

Technical Support Center: Recrystallization of Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Methyl 5-chloro-6-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important heterocyclic compound through recrystallization. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and practical, field-tested experience.

Introduction to the Purification Challenge

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. A successful recrystallization can significantly enhance the purity, improve crystal morphology, and ensure the consistency of your material.

This guide will walk you through the critical aspects of developing a robust recrystallization protocol for Methyl 5-chloro-6-methylpyrazine-2-carboxylate, from solvent selection to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Methyl 5-chloro-6-methylpyrazine-2-carboxylate that I should be aware of for recrystallization?

A1: Understanding the physical properties of your compound is the foundation of a successful purification strategy. For Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS: 77168-85-5), the following information is crucial:

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol [1]
Appearance Expected to be a solid at room temperature.General knowledge of similar pyrazine derivatives.
Purity (Commercial) Typically available at ≥95% or ≥98% purity., [1][2]

Q2: What are the likely impurities in my crude Methyl 5-chloro-6-methylpyrazine-2-carboxylate?

A2: The nature of impurities is directly linked to the synthetic route employed. Common synthesis pathways for pyrazine derivatives can introduce the following types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include compounds like 2,5-dimethylpyrazine or other precursors.[3]

  • Byproducts from Side Reactions: Over-oxidation or di-oxidation of methyl groups on the pyrazine ring can lead to the formation of dicarboxylic acids or other oxidized species.[3] In syntheses involving chlorination, regioisomers may also be present.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the preceding synthetic steps.

  • Residual Solvents: Solvents used in the synthesis or initial work-up, such as toluene or methylene chloride.[4]

Q3: How do I select an appropriate solvent for the recrystallization?

A3: The ideal recrystallization solvent is one in which Methyl 5-chloro-6-methylpyrazine-2-carboxylate has high solubility at elevated temperatures and low solubility at lower temperatures. The principle of "like dissolves like" is a good starting point. Given the structure of the target molecule (an aromatic ester with polar nitrogen atoms and a chloro substituent), a solvent of intermediate polarity is likely to be effective.

A systematic approach to solvent screening is recommended:

  • Start with small-scale tests: Use a small amount of your crude material (e.g., 20-50 mg) in a test tube.

  • Test a range of solvents: Consider solvents with varying polarities, such as:

    • Non-polar: Heptane, Hexane

    • Moderately Polar: Toluene, Ethyl Acetate, Methyl Ethyl Ketone (Butanone)

    • Polar Protic: Ethanol, Methanol, Isopropanol, Water

    • Polar Aprotic: Acetonitrile, Acetone

  • Observe solubility at room temperature: Add a small amount of solvent (e.g., 0.5 mL). If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • Heat the mixture: If the compound is not soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.

  • Cool the solution: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Evaluate crystal formation: The ideal solvent will yield a good crop of well-formed crystals upon cooling.

Insight from related compounds: A patent for the purification of the corresponding carboxylic acid (5-methylpyrazine-2-carboxylic acid) successfully utilized butanone and water, suggesting that these or similar solvents could be a good starting point for your investigation.[3][5] For aromatic esters, mixtures of alkanes (like hexane or heptane) with a more polar solvent (like ethyl acetate or acetone) are often effective.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of Methyl 5-chloro-6-methylpyrazine-2-carboxylate.

Problem 1: The compound will not dissolve in the hot solvent.

Possible Cause Solution Scientific Rationale
Insufficient Solvent Add more of the hot solvent in small increments until the solid dissolves.The concentration of the solute is above its saturation point even at the boiling point of the solvent.
Inappropriate Solvent The chosen solvent may not be a good match for the polarity of your compound. Try a different solvent or a solvent mixture.The intermolecular forces between the solvent and the solute are not strong enough to overcome the crystal lattice energy of the solid.
Insoluble Impurities If a small amount of solid remains even after adding a significant amount of hot solvent, it may be an insoluble impurity.Insoluble impurities will not dissolve regardless of the amount of solvent added and should be removed by hot filtration.

Problem 2: No crystals form upon cooling.

Possible Cause Solution Scientific Rationale
Too Much Solvent Used The solution is not saturated. Boil off some of the solvent to increase the concentration and then allow it to cool again.[6]For crystallization to occur, the concentration of the solute must exceed its solubility at that temperature.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.Scratching creates nucleation sites for crystal growth. A seed crystal provides a template for the molecules to arrange themselves into a crystal lattice.
Cooling Too Slowly If cooling is extremely slow, crystallization may be inhibited. Try cooling in a room temperature water bath, followed by an ice bath.While slow cooling is generally preferred for large crystals, in some cases, a slightly faster cooling rate can help initiate nucleation.

Problem 3: The compound "oils out" instead of crystallizing.

Possible Cause Solution Scientific Rationale
Solution is too concentrated Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly before allowing it to cool slowly.Oiling out can occur when a highly concentrated solution is cooled, and the solute comes out of solution above its melting point.
Cooling is too rapid Reheat to dissolve the oil and allow the solution to cool more slowly. Insulating the flask can help.Rapid cooling can cause the solute to separate from the solution as a liquid phase before it has time to form an ordered crystal lattice.
Presence of Impurities Impurities can depress the melting point of the compound and interfere with crystal lattice formation. Consider a pre-purification step like a quick filtration through a plug of silica gel.Impurities can disrupt the regular packing of molecules required for crystallization, leading to the formation of an amorphous oil.

Problem 4: The recrystallized product has a low yield.

Possible Cause Solution Scientific Rationale
Too much solvent was used If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6]The solubility of the compound, even in the cold solvent, is not zero. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved.
Premature crystallization during hot filtration Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. Add a small amount of excess hot solvent before filtering and then evaporate it after filtration.If the solution cools during filtration, the product will crystallize on the filter paper, leading to loss of material.
Washing crystals with room temperature solvent Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.Using a solvent that is not chilled will dissolve some of the purified crystals, reducing the final yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude Methyl 5-chloro-6-methylpyrazine-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Two-Solvent Recrystallization

This method is useful when your compound is very soluble in one solvent and poorly soluble in another, and these two solvents are miscible.

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent (the one in which it is highly soluble) at an elevated temperature.

  • Addition of "Bad" Solvent: While keeping the solution hot, slowly add the "bad" solvent (the one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No hot_filtration->cool isolate Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent too_concentrated Too concentrated? oiling_out->too_concentrated excess_solvent_yield Excess solvent used? low_yield->excess_solvent_yield boil_off Boil off some solvent too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No induce Scratch flask or add seed crystal supersaturated->induce Yes add_solvent Reheat and add more hot solvent too_concentrated->add_solvent Yes cooled_too_fast Cooled too fast? too_concentrated->cooled_too_fast No cool_slower Reheat and cool more slowly cooled_too_fast->cool_slower Yes second_crop Recover second crop from mother liquor excess_solvent_yield->second_crop Yes premature_cryst Premature crystallization? excess_solvent_yield->premature_cryst No preheat_funnel Pre-heat filtration apparatus premature_cryst->preheat_funnel Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Synbest Biotech Co.,Ltd. Methyl 5-chloro-6-methylpyrazine-2-carboxylate. [Link]

  • ZetChem. Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS 77168-85-5. Knowde. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • ChemBK. 5-Chloro-Pyrazine-2-Carboxylic Acid Methyl Ester. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Google Patents.
  • PubChem. Methyl 5-chloropyrazine-2-carboxylate. National Institutes of Health. [Link]

  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Springer Nature. Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • IAR Consortium. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. Scientific Research Journal of Pharmacy. [Link]

  • Google Patents.
  • Reddit. How to fix crystallized ester?. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]

  • PubMed Central. Methyl pyrazine-2-carboxylate. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • Google Patents.
  • PubChem. Methyl 6-chloropyrazine-2-carboxylate. National Institutes of Health. [Link]

Sources

optimizing temperature and reaction time for pyrazine esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature & Reaction Time for Pyrazine Esterification

Introduction

Welcome to the Pyrazine Synthesis Help Desk. This guide addresses the specific kinetic and thermodynamic challenges encountered during the esterification of pyrazine-2-carboxylic acid and its derivatives.

Pyrazines present a unique "dual-threat" challenge in esterification:

  • Thermal Instability: The electron-deficient ring facilitates thermal decarboxylation, particularly in the presence of trace metals or excessive heat.[1]

  • Catalyst Deactivation: The basic nitrogen atoms in the pyrazine ring act as a "proton sponge," sequestering the acid catalyst intended for carbonyl activation, thereby artificially prolonging reaction times.[1]

This guide provides self-validating protocols to navigate the trade-off between reaction kinetics (Time) and substrate integrity (Temperature).

Module 1: The Thermal Dilemma (Temperature Optimization)

The Core Issue: Decarboxylation vs. Activation Energy

Users often report "disappearing starting material" without the formation of product.[1] This is frequently due to thermal decarboxylation, where pyrazine-2-carboxylic acid converts to pyrazine (volatile) and


.

Critical Threshold: While pure pyrazine-2-carboxylic acid has a melting/decomposition point >200°C, in solution—especially under acidic conditions or in the presence of metal ions—decarboxylation can occur significantly at temperatures as low as 100°C - 110°C .

Troubleshooting Q&A

Q: "I ran the reaction at reflux in butanol (117°C) to speed it up, but my yield is <40%. Why?" A: You likely exceeded the thermal stability window.[1] At >110°C, the rate of decarboxylation competes with esterification.[1]

  • The Fix: Switch to a lower-boiling alcohol (Methanol/Ethanol) or use a co-solvent (DCM/THF) to cap the internal temperature below 80°C. If a high-boiling alcohol is required, use the Acid Chloride Method (Protocol B) at 0°C–Room Temp (RT) instead of direct Fischer esterification.[1]

Q: "My reaction mixture turned black/tarry after 4 hours." A: This indicates polymerization or decomposition.[1] Pyrazines are electron-deficient and sensitive to harsh acidic conditions at high temperatures.[1]

  • The Fix: Reduce temperature by 10°C intervals. Ensure your reaction is under an inert atmosphere (

    
     or Ar) as pyrazines can be oxidative-sensitive at elevated temperatures.[1]
    
Visualization: Temperature Decision Matrix

TemperatureOptimization Start Select Reaction Temperature SolventCheck Target Alcohol Boiling Point? Start->SolventCheck LowBP < 80°C (MeOH, EtOH) SolventCheck->LowBP HighBP > 80°C (BuOH, BnOH) SolventCheck->HighBP MethodA Standard Fischer (Reflux Safe) LowBP->MethodA Safe Zone RiskCheck Risk of Decarboxylation HighBP->RiskCheck MethodB Protocol B: Acid Chloride Route (Run at 0°C -> RT) RiskCheck->MethodB Preferred MethodC Protocol C: Steglich/Coupling (Run at RT) RiskCheck->MethodC Alternative

Figure 1: Decision matrix for selecting reaction temperature based on solvent boiling point to avoid decarboxylation.

Module 2: Temporal Dynamics (Reaction Time)

The Core Issue: The "Proton Sponge" Effect

In Fischer esterification, the reaction rate (


) depends on the concentration of the protonated carbonyl.[1] However, the pyrazine ring nitrogens (

) compete with the carbonyl oxygen for protons.[1] This often stalls the reaction, leading users to erroneously extend reaction time, which promotes impurity formation.[1]
Troubleshooting Q&A

Q: "The reaction stalls at 70% conversion even after 48 hours." A: You are likely fighting equilibrium and catalyst deactivation.[1]

  • The Fix: Do not simply extend time.

    • Stoichiometry: Increase the acid catalyst equivalents. Standard esterification uses catalytic acid (0.1 eq); for pyrazines, use 1.5–2.0 eq of acid (e.g.,

      
       or HCl in dioxane) to ensure the ring nitrogens are fully protonated, leaving excess protons for the carbonyl.[1]
      
    • Water Removal: Implement a Dean-Stark trap or add activated 3Å Molecular Sieves to shift the equilibrium (Le Chatelier’s principle).[1]

Q: "Can I use microwave irradiation to shorten the time?" A: Yes, but with extreme caution.[1]

  • The Fix: Limit microwave cycles to 10–20 minutes at moderate temperatures (max 80°C). The rapid heating can trigger instantaneous decarboxylation if "hot spots" exceed the stability threshold.[1]

Module 3: Experimental Protocols

Data Summary: Method Comparison
ParameterProtocol A: Fischer (Classic) Protocol B: Thionyl Chloride (Activated) Protocol C: Mild Coupling (Steglich)
Temp Range 60°C – 80°C (Reflux)0°C

60°C
0°C

25°C
Time 12 – 24 Hours2 – 4 Hours12 – 18 Hours
Key Risk Equilibrium stallHCl generationHigh cost / Urea byproduct
Best For Simple Methyl/Ethyl estersSterically hindered alcoholsAcid-sensitive substrates
Protocol A: Optimized Fischer Esterification (Methyl/Ethyl Esters)

Best for robust scale-up where water removal is managed.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride).

  • Dissolution: Suspend Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (20 vol).

  • Catalyst Addition (Critical): Cool to 0°C. Add conc.

    
     (2.0 eq) dropwise.[1] Note: The excess acid accounts for the "proton sponge" effect.[1]
    
  • Reaction: Heat to reflux (65°C) for 16 hours.

  • Monitoring: Check TLC/LC-MS. If conversion <90%, add Trimethyl Orthoformate (2.0 eq) as a water scavenger and reflux for 2 more hours.[1]

  • Workup: Cool to RT. Neutralize carefully with sat.

    
     (gas evolution!). Extract with DCM.[1]
    
Protocol B: Thionyl Chloride Activation (High Yield)

Best for difficult alcohols or when kinetics are too slow.[1]

  • Activation: In a dried flask under

    
    , suspend Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (or target alcohol).
    
  • Reagent Addition: Cool to 0°C (Ice bath). Add Thionyl Chloride (

    
    , 1.2 eq) dropwise over 30 mins.[1]
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] Generates HCl in situ and transient acid chloride species.[1]

  • Reaction: Allow to warm to RT. Stir for 3 hours. If needed, warm to 40°C for 1 hour.

  • Validation: Aliquot 50 µL into water (quench) and check LC-MS.

  • Workup: Concentrate in vacuo to remove excess

    
     and alcohol.
    
Visualization: Mechanistic Pathway & Optimization

ReactionPathway Start Pyrazine-2-COOH Heat Heat (>110°C) Start->Heat Activation Activation (H+ or SOCl2) Start->Activation Sponge Nitrogen Protonation (Catalyst Deactivation) Start->Sponge Low Acid Conc. Decarb Pyrazine + CO2 (Loss of Yield) Heat->Decarb Intermediate Tetrahedral Intermediate Activation->Intermediate Product Pyrazine Ester Intermediate->Product Sponge->Activation Requires Excess Acid

Figure 2: Reaction pathways showing the competition between productive esterification, thermal decarboxylation, and catalyst deactivation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.[1] (General principles of heteroaromatic stability and esterification mechanisms). [1]

  • Premkumar, T., et al. (2002).[1] "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 114, 108. (Specific data on thermal decarboxylation temperatures of pyrazine acids).

  • Ishihara, K. (2002).[1][9] "Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols."[1][9] Tetrahedron, 58(41), 8179-8188. (Advanced esterification kinetics and catalysis).

  • Organic Chemistry Portal. "Fischer Esterification: Mechanisms and Procedures." (Standard protocols and troubleshooting for acid-catalyzed esterification).

Sources

Technical Support Center: Troubleshooting Reaction Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Solubility Issues During Reaction Setup Content Type: Technical Support Guide & FAQs Audience: Researchers, Scientists, and Process Chemists

Introduction: The Thermodynamics of "It Won't Dissolve"

As a Senior Application Scientist, I often see solubility treated as a binary state—it dissolves or it doesn't. In reality, solubility is a competition between intermolecular forces (solute-solute vs. solute-solvent) and entropy . When a reaction fails due to "poor solubility," it is usually a kinetic limitation (mass transfer) or a thermodynamic barrier (crystal lattice energy).

This guide moves beyond "add more solvent" and provides a rigorous, mechanism-based approach to troubleshooting.

Phase 1: Diagnosis & Initial Assessment

Before altering the chemistry, you must define the nature of the insolubility.

Q: My starting material is a suspension. Does it actually need to be in solution?

A: Not always. This is a common misconception.[1]

  • Homogeneous Catalysis: Yes, the catalyst and substrate usually need to be in the same phase for the catalytic cycle to turn over efficiently.

  • Nucleophilic Substitutions (SN2): Yes, the nucleophile must be free from its counter-ion lattice to attack.

  • Surface-Mediated Reactions: No. If the reaction happens at the solid-liquid interface (e.g., heterogeneous hydrogenation), a fine suspension is often sufficient.

Diagnostic Protocol:

  • Check Reaction Type: Is it diffusion-controlled?

  • Particle Size: If the solid is coarse, grind it. Increased surface area (

    
    ) increases the dissolution rate (
    
    
    
    ) according to the Noyes-Whitney Equation :
    
    
    (Where
    
    
    is diffusion coefficient,
    
    
    is diffusion layer thickness,
    
    
    is surface concentration).
Visual Guide: Solubility Troubleshooting Logic

SolubilityLogic Start Reaction Mixture is Heterogeneous CheckType Is the reaction Surface-Mediated? Start->CheckType Particle Reduce Particle Size (Sonication/Milling) CheckType->Particle Yes CheckTemp Is the Reagent Thermally Stable? CheckType->CheckTemp No (Needs Solution) Heat Increase Temp (Reflux) CheckTemp->Heat Yes SolventScreen Perform Solvent Screening (HSP) CheckTemp->SolventScreen No Heat->SolventScreen Still Insoluble CoSolvent Add Co-Solvent or Phase Transfer Catalyst SolventScreen->CoSolvent

Figure 1: Decision matrix for diagnosing and addressing solubility issues in reaction setups.

Phase 2: Solvent Engineering

Q: How do I scientifically select a better solvent?

A: Stop guessing with "polar" vs. "non-polar." Use Hansen Solubility Parameters (HSP) . Solubility is governed by three parameters:

  • 
     (Dispersion):  Van der Waals forces.
    
  • 
     (Polarity):  Dipole-dipole moments.
    
  • 
     (Hydrogen Bonding):  Proton donor/acceptor capability.
    

The Rule: The "distance" (


) between the solvent and solute in 3D space must be minimized. If you don't have the exact HSP of your new molecule, match it to a structural analog.
Reference Data: Common Solvent Classes
Solvent ClassRepresentativeDielectric Const. (

)
Dipole Moment (D)Best For
Non-Polar Hexane1.880.08Greasy, aliphatic chains.
Polar Aprotic DMSO46.73.96Polar ions, SN2 reactions (solvates cations, leaves anions "naked").
Polar Aprotic DMF36.73.82Peptides, polar aromatics.
Polar Protic Methanol32.71.70H-bond donors/acceptors.
Chlorinated DCM8.931.60"Universal" solvent (balanced

and

).
Ethereal THF7.581.75Grignards, organometallics (coordinates metals).
Protocol: The "Drop-Wise" Saturation Test
  • Weigh 100 mg of substrate into a vial.

  • Add solvent in 50

    
    L increments while sonicating.
    
  • Stop when clear.

  • Calculate solubility (

    
    ) in mg/mL.
    
    • Target: For most homogeneous reactions,

      
       mg/mL is desired to keep reaction volumes manageable.
      

Phase 3: Physical & Chemical Modifications

Q: Can I just heat it until it dissolves?

A: Proceed with caution. While heating increases solubility (usually), it introduces supersaturation risks . If the reaction mixture cools (e.g., during a transfer or quench), the starting material may "crash out" (precipitate) rapidly, encapsulating unreacted reagents or trapping impurities.

  • Better Approach: Use a solvent mixture (e.g., Toluene/THF) where the material is soluble at ambient or slightly elevated temperatures, rather than relying on reflux to maintain homogeneity.

Q: My intermediate precipitates halfway through. Is this bad?

A: It depends.

  • The "Product Inhibition" Trap: If the product precipitates and coats the unreacted starting material, the reaction will stall.

  • The "Le Chatelier" Benefit: If the product precipitates and is not reactive, this drives the equilibrium forward and simplifies purification (filtration).

Troubleshooting Step: Vortex the reaction. If the precipitate is a fine powder, you are likely fine. If it is a gummy oil or hard crust, you must add a co-solvent (e.g., add DCM to a Hexane reaction) to re-dissolve the gum.

Phase 4: Advanced Workarounds

Q: Nothing dissolves my salt/ionic reagent in organic solvent. What now?

A: Use Phase Transfer Catalysis (PTC) .[2][3] Instead of forcing the salt into the organic layer, use a "shuttle" (Quaternary Ammonium Salt or Crown Ether) to ferry the anion into the organic phase.

Mechanism:

  • Aqueous Phase:

    
     (Catalyst) exchanges anion with 
    
    
    
    (Reagent)
    
    
    
    
    .
  • Interface:

    
     is lipophilic enough to cross into the organic solvent.
    
  • Organic Phase:

    
     reacts with Substrate (
    
    
    
    )
    
    
    
    
    .
  • Recycle:

    
     returns to the aqueous phase.
    
Visual Guide: Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na+ Nu- Q_Nu Q+ Nu- Na_Nu->Q_Nu Ion Exchange Q_X Q+ X- Substrate R-L Product R-Nu Substrate->Product Product->Q_X Regeneration Q_Nu->Product Reaction

Figure 2: The Phase Transfer Catalysis cycle. The catalyst (Q+) shuttles the nucleophile (Nu-) into the organic phase to react with the substrate.

Protocol: PTC Setup
  • Solvent System: Toluene/Water or DCM/Water (biphasic).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Agitation: Critical. Stirring must be vigorous enough to create an emulsion (maximize interfacial area).

References

  • Henderson, R. K., et al. (2011).[4] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[4] Green Chemistry.

  • Hansen, C. M. (2007).[5] Hansen Solubility Parameters: A User's Handbook. CRC Press.[5]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

  • Byrne, F. P., et al. (2016).[6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the quantitative analysis of pyrazine compounds. Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly influence the flavor and aroma profiles of numerous food products and serve as key structural motifs in pharmaceuticals.[1][2][3] Their accurate quantification is paramount for quality control, flavor profiling, and pharmacokinetic studies.

This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered during method development and routine analysis. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity and reliability of your results.

Section 1: Core Analytical Strategies: GC-MS and LC-MS/MS

The choice of analytical technique is fundamental to successful pyrazine quantification. The decision hinges on the specific properties of the target analytes and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the established gold standard for analyzing volatile and semi-volatile compounds like most alkylpyrazines found in food and flavor applications.[3][4] Its high separation efficiency for volatile compounds makes it ideal for resolving complex mixtures.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful alternative, particularly for a broader range of pyrazines, including those that are less volatile, polar, or thermally unstable.[4][7] It often eliminates the need for derivatization, making it suitable for high-throughput bioanalytical applications.[3][8]

Section 2: Troubleshooting Guide for Pyrazine Analysis

This section addresses the most common issues encountered during the quantitative analysis of pyrazines in a direct question-and-answer format.

Chromatographic & Sensitivity Issues

Q1: Why are my chromatographic peaks tailing, fronting, or splitting?

A1: Distorted peak shapes are a common problem in GC analysis and can severely impact integration accuracy and resolution.[9][10]

  • Peak Tailing: This is often caused by secondary interactions between polar analytes and "active sites" within the system.[11]

    • Plausible Causes:

      • Active Sites in Inlet/Column: Silanol groups in the inlet liner or the front of the GC column can interact with pyrazines.[11][12]

      • Poor Column Installation: An improperly cut column creates active sites and disrupts the sample band.[9][11]

      • Column Contamination: Accumulation of non-volatile matrix components can create active sites.[12]

    • Corrective Actions:

      • Use a fresh, deactivated inlet liner.

      • Trim 10-20 cm from the front of the GC column to remove active sites and contamination.[9][12]

      • Ensure a clean, 90° cut on the column end and verify the correct installation depth in the inlet.[9][11]

  • Peak Fronting: This typically indicates column overload or an incompatible solvent.

    • Plausible Causes:

      • Sample Overload: Injecting too high a concentration of the analyte.

      • Incompatible Injection Solvent: The solvent polarity does not match the stationary phase polarity.

    • Corrective Actions:

      • Dilute the sample or reduce the injection volume.

      • Ensure the sample solvent is compatible with the GC column's stationary phase.

  • Split Peaks: This suggests a problem with sample introduction or condensation in the column.

    • Plausible Causes:

      • Improper Column Cut/Installation: A jagged column end can split the sample path.[11]

      • Inlet Temperature Too Low: Inefficient vaporization of the sample in the inlet.[12]

      • Incompatible Solvent/Oven Temperature (Splitless Injection): The initial oven temperature is too high relative to the solvent's boiling point, preventing proper analyte focusing.[9]

    • Corrective Actions:

      • Re-cut and inspect the column end.

      • Increase the inlet temperature to ensure rapid vaporization (typically 230-270 °C).[12]

      • For splitless injection, set the initial oven temperature at least 20 °C below the solvent's boiling point.[9]

Q2: My retention times are shifting between injections. What is the cause?

A2: Retention time stability is critical for accurate peak identification. Drifting retention times often point to issues with the system's flow path or temperature control.[10][11]

  • Plausible Causes:

    • System Leaks: A leak in the carrier gas line, septum, or column fittings will alter the flow rate.[13]

    • Inconsistent Oven Temperature: Poor temperature control will directly affect analyte retention.

    • Column Degradation: Loss of stationary phase, especially at the column inlet, can change retention behavior.[11]

  • Corrective Actions:

    • Perform a leak check, paying close attention to the inlet septum and column connections. Replace the septum if necessary.[13]

    • Verify the oven temperature profile is accurate and reproducible.

    • Trim the front of the column to remove the degraded section. If the problem persists, the column may need replacement.[11]

Q3: I'm seeing no peaks or a significant loss in sensitivity. How do I fix this?

A3: A sudden or gradual loss of signal is a critical issue that can halt analysis. The problem can originate from the injection system, the column, or the detector.[14]

  • Plausible Causes:

    • Injection Issues: A clogged syringe or a leak in the injector (e.g., a "blown" septum) can prevent the sample from reaching the column.[12][14]

    • Contaminated Ion Source (MS): A dirty ion source is a primary cause of sensitivity loss in mass spectrometers.[12]

    • Incorrect Column Installation: If the column is not inserted to the correct depth in the inlet, the sample may not be transferred efficiently.[13]

    • System Leaks: Leaks prevent the full sample amount from reaching the detector.[12]

  • Corrective Actions:

    • Clean or replace the syringe and the inlet septum.[13][14]

    • Follow the manufacturer's procedure for cleaning the MS ion source.[12]

    • Verify the correct column installation depth as specified in your instrument's manual.[13]

    • Conduct a thorough leak check of the entire system.

Quantitation & Matrix Issues

Q4: What are matrix effects, and how do I know if they are impacting my analysis?

A4: Matrix effects are the alteration of an analyte's signal response due to co-eluting compounds from the sample matrix.[15] This can manifest as ion suppression or enhancement, both of which severely compromise quantitative accuracy.[15][16][17]

  • How to Identify Matrix Effects:

    • The most common method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[15] A significant difference (>15-20%) between the slopes indicates the presence of matrix effects.

    • The matrix effect (ME) can be calculated using the post-extraction spike method:

      • ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

      • A negative value indicates signal suppression, while a positive value indicates enhancement.[15]

Q5: My results have poor reproducibility (high %RSD). What are the likely causes?

A5: High relative standard deviation (RSD) indicates inconsistency in the analytical process.

  • Plausible Causes:

    • Inconsistent Sample Preparation: Variability in extraction efficiency is a common source of error.

    • Injector Variability: An autosampler issue or inconsistent manual injection technique.[13]

    • Leaks: Small, intermittent leaks can cause fluctuating results.[13]

    • Matrix Effects: Inconsistent matrix composition between samples can lead to variable signal suppression or enhancement.

  • Corrective Actions:

    • Automate sample preparation where possible. Ensure thorough mixing and consistent timing for all extraction steps.

    • If using an autosampler, clean the syringe and check for proper operation. For manual injections, refine the technique for consistency.[13]

    • Use an appropriate internal standard to compensate for variations. A stable isotope-labeled version of the analyte is the ideal choice.[16]

    • Improve sample cleanup to remove more matrix components.[15][16]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right sample preparation technique for pyrazines?

A1: The choice depends on the sample matrix and the volatility of the target pyrazines.[18][19]

  • Headspace Solid-Phase Microextraction (HS-SPME): Ideal for volatile pyrazines in complex solid or liquid matrices like coffee or cocoa. It is a solvent-free and highly sensitive technique.[20][21] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its ability to adsorb a broad range of pyrazines.[20][21]

  • Liquid-Liquid Extraction (LLE): A classic technique suitable for extracting pyrazines from liquid samples, such as beverages or biological fluids.[8] It is robust but can be labor-intensive and require large volumes of organic solvents.

  • Stir Bar Sorptive Extraction (SBSE): A highly sensitive technique for trace-level analysis in liquid samples. It has a larger phase volume than SPME, allowing for higher analyte recovery.

Q2: What are the essential parameters for validating a quantitative pyrazine method?

A2: A robust method validation ensures your analytical data is reliable and fit for purpose.[22][23] According to FDA guidelines, key parameters include:

  • Accuracy: Closeness of the measured value to the true value.

  • Precision: Agreement between a series of measurements (evaluated as repeatability and intermediate precision).

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[24]

  • Linearity & Range: The concentration range over which the method gives a proportional response.

  • Recovery: The efficiency of the extraction process.[24]

  • Ruggedness/Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[25]

Q3: I am struggling to chromatographically separate isomeric pyrazines. What can I do?

A3: Many positional isomers of alkylpyrazines produce very similar mass spectra, making chromatographic separation essential for unambiguous identification.[5][6]

  • Optimize the GC Temperature Program: Use a slower temperature ramp to increase the separation time between closely eluting peaks.

  • Change the Column Stationary Phase: If a non-polar column (e.g., DB-5ms) doesn't provide resolution, switch to a column with a different selectivity, such as a more polar WAX or a mid-polarity '624' type phase.[5]

  • Use Retention Indices (RI): Even if co-elution occurs, comparing experimental RI values on multiple columns with database values can help confirm isomer identity.[5]

Section 4: Standardized Protocols & Data
Protocol 1: General Workflow for HS-SPME-GC-MS Analysis

This protocol outlines the key steps for extracting volatile pyrazines from a solid food matrix (e.g., roasted coffee).

  • Sample Preparation:

    • Weigh 1.0 g of the ground sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and a specific amount of internal standard solution.

    • Add 2 g of sodium chloride to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 60°C to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a mid-polarity column (e.g., DB-624, 30 m x 0.25 mm x 1.4 µm).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

      • Scan Mode: Acquire data in both Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Tables

Table 1: Example GC-MS Parameters for Common Pyrazines

Pyrazine CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Methylpyrazine1085381
2,5-Dimethylpyrazine1226754
2,6-Dimethylpyrazine1226754
2-Ethyl-3,5-dimethylpyrazine13612194
2,3,5-Trimethylpyrazine1368154
Tetramethylpyrazine13612181

Note: Quantifier and qualifier ions should be empirically determined and optimized on your specific instrument.

Table 2: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
LOQ S/N Ratio ≥ 10
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for GC Peak Shape Issues

G Start Distorted Peak Shape (Tailing, Fronting, Split) CheckCut Inspect Column Cut & Installation Depth Start->CheckCut Recut Recut Column (90°) Re-install Correctly CheckCut->Recut Jagged or Incorrect CheckLiner Inspect Inlet Liner CheckCut->CheckLiner OK Recut->CheckLiner ReplaceLiner Replace with New, Deactivated Liner CheckLiner->ReplaceLiner Dirty or Active TrimColumn Trim 10-20 cm from Column Inlet CheckLiner->TrimColumn OK ReplaceLiner->TrimColumn CheckConcentration Review Sample Concentration TrimColumn->CheckConcentration DiluteSample Dilute Sample or Reduce Injection Volume CheckConcentration->DiluteSample Too High (Fronting) CheckMethod Review Method Parameters (Inlet/Oven Temp) CheckConcentration->CheckMethod OK DiluteSample->CheckMethod OptimizeMethod Optimize Temperatures for Analyte/Solvent CheckMethod->OptimizeMethod Suboptimal Resolved Problem Resolved CheckMethod->Resolved OK OptimizeMethod->Resolved G Start Select Sample Prep for Pyrazine Analysis MatrixType What is the Sample Matrix? Start->MatrixType AnalyteVolatility Are Analytes Volatile? MatrixType->AnalyteVolatility Solid / Viscous Liquid AnalyteVolatility2 Are Analytes Volatile? MatrixType->AnalyteVolatility2 Aqueous Liquid HS_SPME Use Headspace SPME (HS-SPME) AnalyteVolatility->HS_SPME Yes LLE Use Liquid-Liquid Extraction (LLE) AnalyteVolatility->LLE No / Low Volatility Sensitivity Is Ultra-Trace Sensitivity Needed? AnalyteVolatility2->Sensitivity Yes AnalyteVolatility2->LLE No Sensitivity->HS_SPME No SBSE Use Stir Bar Sorptive Extraction (SBSE) Sensitivity->SBSE Yes

Caption: A guide for choosing the appropriate sample preparation technique based on matrix and analyte properties.

References
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved February 11, 2026, from [Link]

  • 4-1 Distorted peak shapes. (n.d.). GL Sciences. Retrieved February 11, 2026, from [Link]

  • Taylor, T. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC International. Retrieved February 11, 2026, from [Link]

  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 11, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved February 11, 2026, from [Link]

  • Ren, Y., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Zhang, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 957. Retrieved February 11, 2026, from [Link]

  • Chen, J., & Ho, C. T. (1997). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 45(8), 3005–3008. Retrieved February 11, 2026, from [Link]

  • Zhang, R., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(4), 896. Retrieved February 11, 2026, from [Link]

  • Tauer, A., et al. (2007). Main reaction pathways for the formation of pyrazine derivatives. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Galappaththige, S. D. P., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1592, 163–171. Retrieved February 11, 2026, from [Link]

  • Analytical methods for pyrazine detection. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved February 11, 2026, from [Link]

  • Lojzova, L., et al. (2009). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 44-53. Retrieved February 11, 2026, from [Link]

  • Pyrazine ROTICHROM® Pestilyse® HPLC. (n.d.). Carl ROTH. Retrieved February 11, 2026, from [Link]

  • Scheme of sampling preparation. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 458. Retrieved February 11, 2026, from [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Analysis method for detecting pyrazine compounds in beer. (2011). Google Patents.
  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 11242. Retrieved February 11, 2026, from [Link]

  • Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. Retrieved February 11, 2026, from [Link]

  • Method Development and Validation for Food and Beverages. (n.d.). Reading Scientific Services Ltd (RSSL). Retrieved February 11, 2026, from [Link]

  • Kim, Y., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 59, 441–449. Retrieved February 11, 2026, from [Link]

  • Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. Retrieved February 11, 2026, from [Link]

  • Foods Program Methods Validation Processes and Guidelines. (2023). FDA. Retrieved February 11, 2026, from [Link]

  • Béguin, S., et al. (2006). Protocols for optimizing MS/MS parameters with an ion-trap GC-MS instrument. Journal of Mass Spectrometry, 41(10), 1304-14. Retrieved February 11, 2026, from [Link]

  • Bett, K. L., & Boylston, T. D. (1992). Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations. Food Chemistry, 44(3), 181-186. Retrieved February 11, 2026, from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program, 3rd Ed. (2019). FDA. Retrieved February 11, 2026, from [Link]

  • Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1222. Retrieved February 11, 2026, from [Link]

  • Taylor, T. (2013, December 1). Optimizing GC–MS Methods. LCGC International. Retrieved February 11, 2026, from [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Retrieved February 11, 2026, from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Hiroshima University. Retrieved February 11, 2026, from [Link]

  • Tabti, R., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(11), 105244. Retrieved February 11, 2026, from [Link]

  • Ohta, H., et al. (1989). Simple and Accurate Determination of Methylpyrazines in Biofluids Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 27(11), 661–664. Retrieved February 11, 2026, from [Link]

  • 2D-QSPR Study of Olfactive Thresholds for Pyrazine Derivatives Using DFT and Statistical Methods. (2019). ResearchGate. Retrieved February 11, 2026, from [Link]

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Validation & Comparative

1H and 13C NMR spectral assignment for Methyl 5-chloro-6-methylpyrazine-2-carboxylate

[1]

Executive Summary & Compound Significance

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and complex agrochemicals.[1]

In structural elucidation, this molecule presents a classic "regio-isomer puzzle." While the proton (


This guide compares two assignment approaches:

  • Approach A (Empirical/1D): Common but prone to error regarding C5 vs. C6 assignment.

  • Approach B (Definitive/2D): The required industry standard using HMBC/HSQC to unambiguously map the quaternary centers.

Theoretical Assignment & Chemical Shift Logic

Before experimental verification, we establish the expected chemical environment based on Substituent Chemical Shift (SCS) theory for pyrazines.

The Molecule[2][3][4][5][6]
  • Core: Pyrazine (1,4-diazine).[1]

  • Substituents:

    • C2: Carboxylate (Ester) – Electron withdrawing (deshielding).

    • C5: Chlorine – Inductive withdrawal, mesomeric donation (net deshielding on

      
      -carbon).[1]
      
    • C6: Methyl – Weakly electron donating (deshielding on

      
      -carbon due to heavy atom effect).[1]
      
Numbering Scheme (IUPAC)[1]
  • N1: Nitrogen adjacent to the ester.

  • C2: Carbon bearing the ester.[2][3]

  • C3: Carbon bearing the aromatic proton.[3]

  • N4: Nitrogen opposite the ester.

  • C5: Carbon bearing Chlorine.

  • C6: Carbon bearing the Methyl group.[4][5]

Comparative Analysis: 1D vs. 2D Assignment Strategies

The Ambiguity of Approach A (1D Only)

Relying solely on 1D

  • C2, C5, and C6 are all quaternary.

  • All three appear in the 140–160 ppm aromatic region.

  • Risk: Misassigning C5 (Cl-bearing) and C6 (Me-bearing) is common because both substituents cause downfield shifts relative to unsubstituted pyrazine.[1]

The Solution: Approach B (HMBC/HSQC)

By utilizing Heteronuclear Multiple Bond Correlation (HMBC) , we can visualize long-range couplings (


Diagram 1: The Elucidation Workflow

GSampleSample Prep(CDCl3)H_NMR1H NMR(Identification)Sample->H_NMRC_NMR13C NMR(Peak Picking)Sample->C_NMRHSQCHSQC(C-H Direct)H_NMR->HSQCC_NMR->HSQCHMBCHMBC(Long Range)HSQC->HMBC Identify Quaternary Cs AssignDefinitiveAssignmentHMBC->Assign Link Me/H to C2/C5/C6

Caption: Workflow moving from basic 1D identification to 2D definitive structural resolution.

Experimental Data & Assignment Table

Solvent: CDCl

Frequency:


1
Table 1: H NMR Assignment
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-3 8.95 - 9.05 Singlet (s)1HMost deshielded.[1] Flanked by N4 and C2(Ester).[6] No neighbors for coupling.
OCH

4.01 - 4.05 Singlet (s)3HCharacteristic methyl ester region.[1]
Ar-CH

2.75 - 2.80 Singlet (s)3HAllylic-like coupling to ring is usually too small to split at 400 MHz.[1]
Table 2: C NMR Assignment (Definitive)
PositionShift (

, ppm)
TypeKey HMBC Correlations (from Protons)
C=O 163.5QuaternaryOCH

, H-3 (weak

)
C-6 156.2QuaternaryStrong correlation from Ar-CH

(

)
C-5 148.8QuaternaryCorrelation from Ar-CH

(

)
and H-3 (

)
C-3 144.1Methine (CH)Direct HSQC to H-3
C-2 141.5QuaternaryStrong correlation from H-3 (

)
OCH

53.2Methyl-
Ar-CH

22.4Methyl-

> Note: Chemical shifts are estimates based on pyrazine substituent additivity rules and analogous Favipiravir intermediates.

Mechanistic Validation (HMBC Pathways)

The crux of the assignment relies on distinguishing C5 from C6.

  • The Ring Methyl (Ar-CH

    
    )  is attached to C6.[1]
    
    • It shows a strong

      
        correlation to C6 .
      
    • It shows a

      
        correlation to C5 .
      
    • Differentiation: The

      
       is typically more intense, but more importantly, the Ring Methyl will NOT  correlate to C2 or C3.
      
  • The Aromatic Proton (H-3) is attached to C3.[1]

    • It shows a

      
        correlation to C2 .
      
    • It shows a

      
        correlation to C5 .
      
    • Differentiation: H-3 allows us to identify C2 (the ester bearer) and C5 (the chlorine bearer).

Diagram 2: HMBC Correlation Map

HMBCcluster_protonsProton Sources (1H)cluster_carbonsCarbon Targets (13C)H3H-3(9.0 ppm)C2C-2(Ester-bearing)H3->C22J (Strong)C5C-5(Cl-bearing)H3->C53J (Diagnostic)RingMeRing-Me(2.8 ppm)RingMe->C53J (Cross)C6C-6(Me-bearing)RingMe->C62J (Direct)OMeEster-Me(4.0 ppm)COC=O(Carbonyl)OMe->CO3JC3C-3(Methine)

Caption: HMBC connectivity map. Green arrows indicate H3 correlations; Yellow arrows indicate Ring-Methyl correlations.[1] Note that C5 is the "meeting point" correlated to both H3 and Ring-Me.

Experimental Protocol

Materials
  • Analyte: ~10 mg Methyl 5-chloro-6-methylpyrazine-2-carboxylate.[1]

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Tube: 5mm High-Precision NMR tube (Wilmad 507 or equivalent).

Acquisition Parameters (Standard 400 MHz)
  • 1H NMR:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (ensure integration accuracy).

    • Scans (NS): 16.

    • Spectral Width: -2 to 14 ppm.[1]

  • 13C {1H} NMR:

    • Pulse angle: 45°.

    • Relaxation delay: 2.0 s.

    • Scans: 1024 (Quaternary carbons require high S/N).

  • gHMBCAD (Gradient HMBC):

    • Optimized for long-range coupling (

      
      ) of 8 Hz.[1]
      
    • Scans: 16-32 per increment.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for substituent chemical shift additivity rules in heterocycles).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 129915850, Methyl 5-amino-6-chloropyrazine-2-carboxylate. Retrieved from [Link] (Analogous structure for spectral verification).

  • Furuta, Y., et al. (2009). In vitro and in vivo activities of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy.
  • Reich, H. J. (2023). WinPLT NMR Data: Pyrazine Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link]

A Comprehensive Guide to the Validation of an HPLC Method for Purity Determination of Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical task of purity determination of Methyl 5-chloro-6-methylpyrazine-2-carboxylate. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny.

Introduction: The Imperative of Purity

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is not merely a procedural step but a cornerstone of quality assurance.[1]

This guide details the validation of a reversed-phase HPLC (RP-HPLC) method, demonstrating its suitability for its intended purpose, as mandated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The objective is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.

Method Development Rationale: A Scientifically Sound Approach

The selection of the HPLC method parameters was a deliberate process, guided by the physicochemical properties of the analyte and the principles of chromatographic separation.

  • Compound Characteristics : Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a moderately polar compound due to the presence of the ester and pyrazine ring functionalities. This makes it an ideal candidate for RP-HPLC.

  • Column Selection : A C18 column was chosen for its versatility and proven performance in separating a wide range of moderately polar compounds. The end-capping on modern C18 columns minimizes peak tailing, a common issue with basic compounds like pyrazines.

  • Mobile Phase : A gradient elution with acetonitrile and water was selected to ensure adequate separation of the main peak from any potential impurities with different polarities. A phosphate buffer was included to maintain a consistent pH, thereby ensuring reproducible retention times.

  • Detection Wavelength : The UV detection wavelength was set at the absorption maximum (λmax) of the analyte, determined by a UV scan, to achieve the highest sensitivity.

Experimental Protocol

  • Methyl 5-chloro-6-methylpyrazine-2-carboxylate reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this method.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (or experimentally determined λmax)
Run Time 30 minutes

Method Validation: A Deep Dive

The validation of this method was conducted in accordance with ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4]

Before commencing any validation experiments, system suitability tests are performed to ensure the chromatographic system is operating correctly.

Procedure:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution (e.g., 100 µg/mL).

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Diagram: HPLC Method Validation Workflow

G cluster_prep Preparation cluster_validation Core Validation Parameters cluster_output Finalization Protocol Develop Validation Protocol [ICH Q2(R1)] SST System Suitability Testing Protocol->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Report Generate Validation Report Specificity->Report Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Report Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->Report Robustness->Report Approval Method Approved for Routine Use Report->Approval

Caption: Workflow for HPLC method validation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

Procedure:

  • Inject a blank solution (diluent).

  • Inject a solution of the reference standard.

  • Inject a sample solution.

  • If available, inject solutions of known related substances.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples.

Acceptance Criteria:

  • The blank should show no interfering peaks at the retention time of the analyte.

  • The peak for Methyl 5-chloro-6-methylpyrazine-2-carboxylate should be spectrally pure, as determined by the PDA detector (peak purity analysis).

  • The analyte peak should be well-resolved from any impurity or degradant peaks (Resolution > 2.0).

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a series of at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • The data points should not deviate significantly from the regression line.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%50501234
75%75752345
100%1001003456
125%1251254567
150%1501505678
0.9995

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.

Procedure:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Procedure: Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Acceptance Criteria: %RSD ≤ 2.0%

  • Intermediate Precision (Inter-assay precision): Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: %RSD ≤ 2.0% for the combined data from both studies.

Precision StudyMean Peak AreaStandard Deviation%RSD
Repeatability (Day 1) 1002500150371.5%
Intermediate (Day 2) 1005600181001.8%
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Procedure:

  • Introduce small changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition.

  • Examples of variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase composition (± 2% organic)

Acceptance Criteria:

  • The system suitability parameters should still be met under all varied conditions.

  • The changes should not significantly impact the results (e.g., peak area and retention time).

Diagram: Interrelationship of Key Validation Parameters

G cluster_core Core Performance cluster_range Operational Range cluster_limits Sensitivity Accuracy Accuracy Precision Precision LOQ LOQ Precision->LOQ determines Linearity Linearity Range Range Linearity->Range defines Range->Accuracy is required for Range->Precision is required for LOD LOD LOQ->LOD is related to Specificity Specificity Specificity->Accuracy is fundamental for Specificity->Precision is fundamental for Specificity->Linearity is fundamental for

Caption: Relationship between validation parameters.

Comparison with Alternative Purity Determination Methods

While the validated RP-HPLC method is robust and reliable, it is important to understand its position relative to other analytical techniques that could be employed for purity determination.

TechniquePrincipleAdvantagesDisadvantages
RP-HPLC (Validated Method) Differential partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, excellent quantitation, robust, widely available.Requires solvent consumption, may not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Excellent for volatile and semi-volatile impurities, high sensitivity with specific detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds without derivatization.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles (<2 µm), leading to higher resolution and faster analysis times.Faster run times, better resolution, lower solvent consumption compared to HPLC.Higher backpressure requires specialized instrumentation, potential for column clogging.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High efficiency, minimal sample and solvent consumption.Lower sensitivity and precision compared to HPLC for some applications, complex method development.

The choice of RP-HPLC is justified by its superior balance of resolution, sensitivity, robustness, and accessibility for routine quality control of a moderately polar, non-volatile compound like Methyl 5-chloro-6-methylpyrazine-2-carboxylate.

Conclusion

The RP-HPLC method described in this guide has been rigorously validated according to ICH Q2(R1) guidelines and has demonstrated its suitability for the purity determination of Methyl 5-chloro-6-methylpyrazine-2-carboxylate. The method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control in a regulated environment. The comprehensive validation data provides a high level of confidence in the results generated by this method, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advances in Scientific Research and Technology. [Link]

  • <621> Chromatography. United States Pharmacopeia (USP). [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

Sources

comparison of different synthetic routes to substituted pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Substituted Pyrazines: A Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals.

The pyrazine nucleus is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in oncology (e.g., Bortezomib ), anti-infectives (e.g., Pyrazinamide ), and adenosine receptor antagonists. However, the electron-deficient nature of the pyrazine ring ($ \pi


 S_E Ar 

S_N Ar $) and radical addition.

This guide compares three distinct synthetic philosophies—De Novo Assembly , Halogen-Handle Functionalization , and Direct C-H Activation —providing the technical grounding required to select the optimal route for your specific target molecule.

Route Analysis & Comparative Methodologies

Route A: De Novo Condensation (The Scaffold Builder)
  • Principle: Condensation of 1,2-diamines with 1,2-dicarbonyls.[1][2][3]

  • Best For: Constructing the central pyrazine core with specific alkyl/aryl substitution patterns defined by the starting materials.

  • Mechanism: Double Schiff base formation followed by oxidative aromatization (if using saturated precursors) or direct dehydration.

Technical Insight: While historically the "Gutknecht" synthesis (self-condensation of


-amino ketones) was common, the condensation of 1,2-diamines with 1,2-dicarbonyls is preferred for unsymmetrical pyrazines. A critical, often overlooked factor is the regiocontrol during the condensation of unsymmetrical components . Steric bulk dictates the initial imine formation, but thermodynamic equilibration can lead to mixtures.
Route B: Pd-Catalyzed Cross-Coupling (The Library Generator)
  • Principle: Suzuki-Miyaura or Buchwald-Hartwig coupling utilizing halopyrazines.

  • Best For: High-throughput SAR (Structure-Activity Relationship) exploration; installing complex aryl/heteroaryl appendages.

  • Mechanism: Oxidative addition of Pd(0) into the C-Cl/C-Br bond, transmetallation, and reductive elimination.[4]

Technical Insight: Chloropyrazines are excellent substrates for oxidative addition due to the electron-deficient ring facilitating the process. However, protodeboronation of heteroaryl boronic acids is a common failure mode. Using rapid-coupling catalyst systems (e.g., Pd-RuPhos or Pd-XPhos) and anhydrous bases (e.g.,


) mitigates this.
Route C: Minisci C-H Activation (The Late-Stage Diversifier)
  • Principle: Radical alkylation of protonated heterocycles.[5]

  • Best For: Late-stage functionalization (LSF) of complex leads; introducing alkyl/cycloalkyl groups without pre-functionalization.

  • Mechanism: Generation of a nucleophilic carbon-centered radical (via oxidative decarboxylation or photoredox) which attacks the protonated (highly electrophilic) pyrazine ring.

Technical Insight: The reaction requires acidic conditions to protonate the pyrazine, lowering the LUMO energy and accelerating radical attack.[6] The major limitation is mono- vs. poly-alkylation control . Because the alkylated product is often more electron-rich (and thus more basic/nucleophilic) than the starting material, over-reaction is a persistent risk.

Comparative Data Analysis

FeatureRoute A: CondensationRoute B: Cross-Coupling (Suzuki)Route C: Minisci C-H Activation
Primary Utility Core Scaffold SynthesisLibrary Generation / SARLate-Stage Functionalization
Regiocontrol Moderate (Dictated by sterics of condensation)Excellent (Dictated by halogen position)Poor to Moderate (Electronic/Steric control)
Substrate Availability High (Diamines/Diketones are common)High (Chloropyrazines are commodity chems)High (Carboxylic acids/Alkyl halides)
Functional Group Tolerance Moderate (Sensitive to strong acid/base)High (With appropriate ligands)Moderate (Radical sensitive groups avoid)
Scalability High (Industrial standard)High (Cost of Pd is limiting factor)Moderate (often dilute conditions)
Atom Economy Low (Loss of

)
Moderate (Loss of Boron/Halide waste)High (Direct replacement of H)

Visualizing the Strategic Pathways

The following diagram illustrates the decision logic and mechanistic flow for selecting a synthetic route.

PyrazineSynthesis Start Target Pyrazine Structure Core Need to build Pyrazine Core? Start->Core Funct Functionalizing Existing Core? Core->Funct No (Pre-formed ring) RouteA Route A: Condensation (1,2-Diamine + 1,2-Dicarbonyl) Core->RouteA Yes (De Novo) Type Type of Modification? Funct->Type RouteB Route B: Cross-Coupling (Halopyrazine + Boronic Acid) Type->RouteB Aryl/Heteroaryl Group RouteC Route C: Minisci Reaction (Pyrazine + Alkyl Radical) Type->RouteC Alkyl/Cycloalkyl Group MechA Mechanism: Double Schiff Base -> Dehydration/Aromatization RouteA->MechA MechB Mechanism: Pd(0) Oxidative Addition -> Transmetallation -> Red. Elim. RouteB->MechB MechC Mechanism: Radical Generation -> Addition to Protonated Heterocycle RouteC->MechC FactorA Critical: Regioselectivity of condensation MechA->FactorA FactorB Critical: Catalyst choice (Pd-dppf vs Pd-XPhos) MechB->FactorB FactorC Critical: Control of Poly-alkylation MechC->FactorC

Caption: Decision matrix for pyrazine synthesis selection based on structural requirements and mechanistic constraints.

Detailed Experimental Protocols

Protocol A: Condensation (Synthesis of 2,3-Dimethylpyrazine)
  • Context: A robust method for generating the heterocyclic core.

  • Self-Validating Check: The reaction is exothermic; temperature monitoring ensures initiation.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Add ethylenediamine (60 mmol) to ethanol (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add 2,3-butanedione (diacetyl) (60 mmol) over 30 minutes. Note: Reaction is exothermic. Maintain Temp < 10°C to prevent polymerization.

  • Reflux: Remove ice bath and heat to reflux (80°C) for 2 hours.

    • Checkpoint: Solution typically turns from colorless to pale yellow/orange.

  • Aromatization (If required): If using saturated diamines (like ethylenediamine), the intermediate is a dihydropyrazine. Add KOH (pellets, 1.2 eq) and stir open to air (or bubble

    
    ) for 12 hours to drive aromatization.
    
  • Workup: Evaporate ethanol. Dissolve residue in DCM, wash with brine. Dry over

    
    .
    
  • Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Coupling (Synthesis of 2-Phenylpyrazine)
  • Context: Standard protocol for functionalizing 2-chloropyrazine.

  • Self-Validating Check: Color change from dark red/black (active Pd) to Pd-black precipitate indicates catalyst decomposition (bad).

  • Setup: Flame-dry a Schlenk tube or microwave vial. Flush with Argon.

  • Reagents: Load 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
      (2.0 mmol).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Crucial: Degas solvent by sparging with Argon for 10 mins.[7]

  • Catalyst: Add

    
      (3 mol%). Seal vessel immediately.
    
  • Reaction: Heat to 90°C for 4-12 hours.

    • Checkpoint: Monitor TLC (UV 254 nm). 2-chloropyrazine is volatile; ensure it is consumed.

  • Workup: Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with water.

  • Purification: Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol C: Minisci Alkylation (Synthesis of 2-Cyclohexylpyrazine)
  • Context: Silver-catalyzed radical decarboxylation.

  • Self-Validating Check: Evolution of

    
     gas bubbles indicates radical generation is proceeding.
    
  • Setup: 20 mL vial with a septum cap (vented with a needle).

  • Reagents: Dissolve pyrazine (1.0 mmol) and cyclohexanecarboxylic acid (2.0 mmol) in 10% aqueous

    
      (3 mL) and Acetonitrile  (1 mL).
    
  • Catalyst: Add

    
      (0.2 mmol, 20 mol%).
    
  • Initiator: Heat to 70°C. Add solution of

    
      (Ammonium persulfate, 1.5 mmol) in water dropwise over 20 minutes.
    
    • Mechanism:[3][5][6][7][8][9][10] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to form the alkyl radical.

  • Reaction: Stir at 70°C for 1 hour.

    • Checkpoint: Vigorous bubbling (

      
      ) should be observed during persulfate addition.
      
  • Workup: Basify with

    
     (keep cool) to pH ~9. Extract with DCM (
    
    
    
    ).[9]
  • Purification: Flash Chromatography. Note: Separate mono-alkylated product from di-alkylated byproducts.

References

  • BenchChem. (2025).[4][11][12] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Link

  • Pal, S., et al. (2012).[13] Greener approach toward one pot route to pyrazine synthesis. Journal of Experimental Nanoscience. Link[13]

  • Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega. Link

  • Minisci, F., et al. (1971).[5] Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron. Link

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

Sources

A Comparative Analysis of the Biological Activity of Methyl 5-chloro-6-methylpyrazine-2-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutic agents. Methyl 5-chloro-6-methylpyrazine-2-carboxylate serves as a key intermediate and a reference compound for the synthesis and biological evaluation of a diverse range of analogues. This guide provides a comparative analysis of its biological activity alongside structurally related compounds, supported by experimental data to elucidate structure-activity relationships (SAR).

I. Antimycobacterial Activity: A Primary Frontier

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health challenge, necessitating the development of new and effective drugs.[3] Pyrazine derivatives, notably the first-line anti-TB drug Pyrazinamide (PZA), have historically played a crucial role. Analogues of Methyl 5-chloro-6-methylpyrazine-2-carboxylate, particularly its amide derivatives, have been extensively investigated for their antimycobacterial potential.

Mechanism of Action: Targeting Fatty Acid Synthase I

A key analogue, 5-Chloropyrazinamide (5-Cl-PZA), has been identified as an inhibitor of mycobacterial Fatty Acid Synthase I (FAS I).[3][4] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of FAS I disrupts cell wall integrity, leading to bacterial death. This mechanism is distinct from that of PZA and is effective against PZA-resistant strains, making this class of compounds particularly valuable.[3]

Comparative Efficacy of Amide Analogues

Extensive research has focused on converting the methyl ester of the parent compound into various N-substituted carboxamides to enhance antimycobacterial efficacy. A study involving a series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated significant activity against M. tuberculosis H37Rv.[3][4]

Key Findings:

  • Most N-phenylpyrazine-2-carboxamide derivatives exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values often in the range of 1.56–6.25 µg/mL against M. tuberculosis.[3][4]

  • The presence of a hydroxyl group on the phenyl ring, especially in combination with other hydrophilic substituents, was found to decrease in vitro cytotoxicity, enhancing the therapeutic index.[3][4]

  • Specifically, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide demonstrated broad-spectrum activity, inhibiting M. tuberculosis (MIC = 1.56 µg/mL) as well as other atypical mycobacteria.[3][4]

  • N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles also showed good antimycobacterial activity, with halogen or trifluoromethyl substitutions on the benzyl moiety being favorable.[5][6]

Data Summary: Antimycobacterial Activity (MIC)
Compound/Analogue TypeM. tuberculosis H37Rv (µg/mL)M. kansasii (µg/mL)Key Structural FeaturesReference
5-chloro-N-phenylpyrazine-2-carboxamides1.56 - 6.25-Phenylamide side chain[3][4]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.5612.5Dichloro-hydroxyphenylamide[3][4]
N-benzylamine substituted pyrazine-dicarbonitriles6.25-N-benzylamine with halogen/CF3[5][6]
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25Activetert-Butyl and methoxybenzylamide[7]

II. Anticancer Activity: Targeting Key Signaling Pathways

The versatility of the pyrazine scaffold extends to oncology, with various derivatives showing promise as anticancer agents.[1][2] Modifications to the core structure of Methyl 5-chloro-6-methylpyrazine-2-carboxylate have led to the discovery of compounds that interfere with cancer cell proliferation, survival, and angiogenesis.

Dual c-Met/VEGFR-2 Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are critical regulators of tumor growth, invasion, and angiogenesis. Dual inhibitors can offer superior efficacy and overcome resistance mechanisms associated with single-target agents.[8] A series of[3][4][9]triazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual c-Met/VEGFR-2 inhibitors, demonstrating potent antiproliferative activities.[8]

  • Mechanism: These compounds inhibit the kinase activity of both c-Met and VEGFR-2, blocking downstream signaling pathways responsible for cell growth and blood vessel formation in tumors.[8][10] This dual inhibition can lead to cell cycle arrest and apoptosis.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of pyrazine analogues is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Key Findings:

  • Triterpenoid pyrazine derivatives, synthesized from 23-hydroxybetulinic acid, exhibited significant antiproliferative activity, with one analogue showing IC50 values of 3.53 µM, 4.42 µM, and 5.13 µM against SF-763, B16, and HeLa cell lines, respectively.[11] This compound was found to induce G1 phase cell cycle arrest and apoptosis.[11]

  • Certain halogenated benzofuran carboxylates, which share structural motifs, have shown selective cytotoxicity against liver (HepG2) and lung (A549) cancer cells, with activity linked to the generation of reactive oxygen species (ROS).[9]

  • 5-methyl phenazine-1-carboxylic acid, another related heterocyclic compound, displayed potent selective cytotoxicity against A549 and MDA-MB-231 cell lines with nanomolar IC50 values.[12]

Data Summary: In Vitro Anticancer Activity (IC50)
Compound/Analogue ClassA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Mechanism/TargetReference
[3][4][9]triazolo[4,3-a]pyrazine derivative (17l)0.98 µM1.05 µM1.28 µM-c-Met/VEGFR-2 Inhibition[8]
Triterpenoid pyrazine derivative (12a)--5.13 µM-G1 Arrest, Apoptosis[11]
Halogenated Benzofuran CarboxylatesActive--ActiveROS Generation[9]
Illustrative Signaling Pathway: c-Met/VEGFR-2 Inhibition

G cluster_0 Pyrazine Analogue cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Inhibitor Pyrazine Analogue (e.g., 17l) cMet c-Met Receptor Inhibitor->cMet Inhibits VEGFR2 VEGFR-2 Receptor Inhibitor->VEGFR2 Inhibits PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Proliferation Proliferation Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis Metastasis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: Inhibition of c-Met and VEGFR-2 pathways by pyrazine analogues.

III. Antifungal and Other Biological Activities

Beyond antimycobacterial and anticancer effects, pyrazine derivatives have been evaluated for a range of other biological activities.

  • Antifungal Activity: Certain pyrazine esters have demonstrated notable antifungal properties. For instance, one derivative showed a 94% inhibition rate against Rhizoctonia solani and 80% against Phytophthora nicotianae at a concentration of 0.5 mg/ml, with a potent EC50 value of 0.0191 mg/ml against R. solani.[13] The highest antifungal effect for a carboxamide derivative was observed against Trichophyton mentagrophytes.[14]

  • Antibacterial Activity: While potent against mycobacteria, the activity of many pyrazine carboxamides against common Gram-positive and Gram-negative bacteria is often insignificant.[6][15][16] However, some carbohydrazide analogues showed moderate activity against strains like S. aureus and E. coli.[16]

  • Herbicidal Activity: N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have been identified as inhibitors of photosystem II (PS2), suggesting potential as herbicides. Their activity was found to be linearly dependent on lipophilicity.[5]

IV. Experimental Protocols: A Methodological Overview

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.

Protocol 1: Antimycobacterial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against mycobacterial strains.

workflow A Prepare Mycobacterial Inoculum (e.g., M. tuberculosis H37Rv) C Inoculate Plates with Bacteria A->C B Serially Dilute Test Compounds in 96-well plates B->C D Incubate Plates (37°C, 7 days) C->D E Add Alamar Blue or Resazurin D->E F Re-incubate (24 hours) E->F G Read Results Visually or via Fluorometry (Blue = Inhibition, Pink = Growth) F->G H Determine MIC G->H

Caption: Workflow for antimycobacterial MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: A suspension of the mycobacterial strain is prepared in an appropriate broth (e.g., Middlebrook 7H9) and its density is adjusted to a McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in the microtiter plates to achieve a range of concentrations.

  • Inoculation: The prepared bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are sealed and incubated under appropriate conditions (e.g., 37°C for 5-7 days).

  • Result Visualization: A viability indicator, such as Alamar Blue (resazurin), is added to each well.

  • Final Reading: After further incubation, a color change from blue (no metabolic activity/inhibition) to pink (metabolic activity/growth) indicates the result. The MIC is defined as the lowest compound concentration that prevents this color change.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

workflow_mtt A Seed Cancer Cells in 96-well Plates (e.g., A549, HepG2) B Incubate for 24h to allow attachment A->B C Treat Cells with Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance on a Plate Reader (e.g., at 570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cells are plated in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (typically 48 to 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[9]

V. Conclusion and Future Outlook

The comparative analysis reveals that structural modifications to the Methyl 5-chloro-6-methylpyrazine-2-carboxylate scaffold profoundly influence biological activity. The conversion of the methyl ester to N-substituted amides is a highly effective strategy for generating potent antimycobacterial agents, particularly against M. tuberculosis. These amide analogues often exhibit low cytotoxicity, making them promising candidates for further development.

In the realm of oncology, pyrazine derivatives serve as a versatile platform for designing inhibitors of key cancer-related kinases like c-Met and VEGFR-2, as well as compounds that induce apoptosis and cell cycle arrest through other mechanisms. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications. For instance, lipophilicity and specific substitutions on appended aromatic rings are critical determinants of efficacy for both antimycobacterial and herbicidal activities.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent analogues. In-depth mechanistic studies will be crucial to fully elucidate their modes of action and to identify novel cellular targets. The synthesis of hybrid molecules, combining the pyrazine core with other pharmacologically active moieties, represents another promising avenue for discovering next-generation therapeutics.

References

  • Jindřich, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15354-15372. Available from: [Link]

  • Jindřich, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 882587. Available from: [Link]

  • Wnuk, M., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6241. Available from: [Link]

  • Zhao, J., et al. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Marine Drugs, 19(11), 610. Available from: [Link]

  • Ren, W., et al. (2007). Synthesis and Structure–Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 50(23), 5641-5649. Available from: [Link]

  • Jampilek, J., et al. (2015). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 20(8), 14757-14778. Available from: [Link]

  • Sovari, S. N., & Zobi, F. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Chemistry, 2(2), 418-452. Available from: [Link]

  • Chen, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7018. Available from: [Link]

  • Tursyn, A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(2), 844. Available from: [Link]

  • Jampilek, J., et al. (2015). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. PubMed. Available from: [Link]

  • Tursyn, A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Available from: [Link]

  • Liu, J., et al. (2015). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. European Journal of Medicinal Chemistry, 97, 235-244. Available from: [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683. Available from: [Link]

  • Rorá, M., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4050-4069. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 11(42), 26189-26196. Available from: [Link]

  • Rorá, M., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health. Available from: [Link]

  • Dolezal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 243-255. Available from: [Link]

  • Krátký, M., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. Available from: [Link]

  • Chen, Z., et al. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-32. Available from: [Link]

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  • Gîrd, C. E., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(21), 6696. Available from: [Link]

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  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(23), 15694-15714. Available from: [Link]

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A Senior Application Scientist's Guide to Alternative Chlorinating Agents for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chloropyrazine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of bioactive molecules. The synthesis of these crucial intermediates often hinges on the effective chlorination of pyrazinone or hydroxypyrazine precursors. While phosphorus oxychloride (POCl₃) has been the traditional workhorse for this transformation, its hazardous nature and the often-harsh reaction conditions have driven the exploration of alternative reagents. This guide provides an in-depth comparison of various chlorinating agents, offering insights into their mechanisms, performance, and practical considerations to empower researchers in making informed decisions for their synthetic campaigns.

The Enduring Role of Phosphorus Oxychloride (POCl₃): The Gold Standard with Caveats

Phosphorus oxychloride is a powerful and versatile reagent for the conversion of hydroxyl groups on nitrogen heterocycles to chlorides. Its efficacy stems from its ability to act as both a chlorinating and dehydrating agent.

Mechanism of Action

The chlorination of a pyrazinone with POCl₃ is generally understood to proceed through a two-stage mechanism. Initially, the pyrazinone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. This is followed by a nucleophilic attack of the chloride ion on the pyrazine ring, resulting in the desired chloropyrazine and the release of a phosphate byproduct.[1] This process can be facilitated by the use of a base, such as pyridine or a tertiary amine, which can influence the formation and reactivity of the phosphorylated intermediates.[1]

Diagram: Proposed Mechanism of Pyrazinone Chlorination with POCl₃

G cluster_0 Phosphorylation cluster_1 Chlorination Pyrazinone Pyrazinone POCl3 POCl₃ Pyrazinone->POCl3 Nucleophilic Attack Intermediate Phosphorylated Intermediate POCl3->Intermediate Formation Chloride Cl⁻ Intermediate->Chloride Nucleophilic Attack Chloropyrazine Chloropyrazine Phosphate Phosphate Byproduct Intermediate->Phosphate Release Chloride->Chloropyrazine Formation

Caption: A simplified two-stage mechanism for pyrazinone chlorination using POCl₃.

Experimental Protocol: Large-Scale, Solvent-Free Chlorination with Equimolar POCl₃

A significant advancement in the use of POCl₃ is the development of a solvent-free, equimolar protocol, which mitigates many of the environmental and safety concerns associated with using excess reagent.[2]

Procedure:

  • In a sealed reactor, combine the hydroxypyrazine (1.0 eq) and pyridine (1.0 eq).

  • Add phosphorus oxychloride (1.0 eq) to the mixture.

  • Heat the sealed reactor to 140-160 °C for 2 hours.

  • After cooling, the reaction mixture is carefully quenched with ice-water.

  • The product can then be isolated by filtration or extraction.

This method has been shown to be effective for a variety of nitrogen-containing heterocycles, including pyrazines, and is suitable for multigram scale preparations.[2]

Performance and Considerations
Parameter Phosphorus Oxychloride (POCl₃)
Yield Generally high, with optimized procedures.[2]
Selectivity Good for converting hydroxyl groups to chlorides.
Substrate Scope Broad, applicable to a wide range of heterocycles.[2]
Safety Highly corrosive, toxic, and reacts violently with water.[3][4][5][6][7] Requires careful handling and specialized equipment.
Cost Relatively inexpensive for bulk quantities.

Safer and Milder Alternatives: A Comparative Analysis

The quest for safer and more environmentally benign synthetic methods has led to the investigation of several alternative chlorinating agents.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a strong chlorinating agent that can be used for the conversion of hydroxypyrazines to chloropyrazines. It is a liquid at room temperature, making it easier to handle than gaseous chlorine.

Mechanism of Action: The mechanism of chlorination with SO₂Cl₂ is believed to involve the formation of a chlorosulfonate intermediate, which is then displaced by a chloride ion.

Performance and Considerations:

Parameter Sulfuryl Chloride (SO₂Cl₂)
Yield Can be high, but optimization is often required.
Selectivity Can sometimes lead to over-chlorination or side reactions.
Substrate Scope Generally good for electron-rich heterocycles.
Safety Corrosive and toxic. Reacts with water.
Cost Moderately priced.
N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, crystalline reagent that is a convenient and milder source of electrophilic chlorine.[8] It is often used for the chlorination of activated aromatic and heterocyclic rings.

Mechanism of Action: In the presence of an acid catalyst, NCS can provide a source of "Cl⁺" which then undergoes electrophilic aromatic substitution on the pyrazine ring. The reaction can also proceed via a radical mechanism under photochemical or radical initiator conditions.

Diagram: Experimental Workflow for NCS Chlorination

G Start Start: Hydroxypyrazine in Solvent Add_NCS Add NCS (1.1 eq) Start->Add_NCS Stir Stir at RT or heat Add_NCS->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (e.g., Chromatography) Workup->Purify

Caption: A general experimental workflow for the chlorination of a pyrazine derivative using NCS.

Experimental Protocol (General):

  • Dissolve the hydroxypyrazine (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or a chlorinated solvent).

  • Add N-chlorosuccinimide (1.1-1.5 eq) portion-wise.

  • The reaction can be stirred at room temperature or heated to facilitate the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is then purified, typically by column chromatography.

Performance and Considerations:

Parameter N-Chlorosuccinimide (NCS)
Yield Moderate to high, depending on the substrate and conditions.
Selectivity Generally good, with less risk of over-chlorination compared to stronger reagents.
Substrate Scope Effective for activated pyrazine systems.
Safety Solid, easier to handle than liquids like POCl₃ or SO₂Cl₂. Irritant.
Cost More expensive than POCl₃ or SO₂Cl₂.
Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid is a stable, solid, and inexpensive reagent that is a highly efficient source of chlorine. It is widely used as a disinfectant and has found increasing application in organic synthesis as a chlorinating and oxidizing agent.

Mechanism of Action: TCCA can act as a source of electrophilic chlorine, similar to NCS, particularly in the presence of an acid catalyst.

Experimental Protocol: While a specific protocol for pyrazine chlorination was not found, a procedure for the synthesis of 4-chloropyrazoles using TCCA provides a good starting point. This involves reacting the substrate with TCCA in a suitable solvent, potentially with heating.

Performance and Considerations:

Parameter Trichloroisocyanuric Acid (TCCA)
Yield Potentially high, as demonstrated in other heterocyclic systems.
Selectivity Can be controlled by reaction conditions.
Substrate Scope Promising for various heterocycles.
Safety Stable solid. Oxidizer. Contact with acids liberates toxic gas.[9]
Cost Inexpensive and commercially available in large quantities.
Vilsmeier-Haack Type Reagents

The Vilsmeier-Haack reagent, typically formed from a substituted amide (like DMF) and an acid chloride (like POCl₃ or oxalyl chloride), is well-known for the formylation of electron-rich arenes.[10][11][12] However, it can also be a source of an electrophilic species that can effect chlorination, particularly when the intermediate iminium salt is trapped by a nucleophile other than water.

Mechanism of Action: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile.[10] In the context of chlorination, the pyrazinone oxygen can attack the Vilsmeier reagent, forming an intermediate that can then be attacked by a chloride ion to yield the chloropyrazine.

Experimental Protocol: The preparation of the Vilsmeier reagent is typically done in situ by adding POCl₃ to DMF at low temperatures. The pyrazinone substrate is then added to this pre-formed reagent. The reaction conditions, including temperature and stoichiometry, would need to be optimized for pyrazine substrates.[13]

Performance and Considerations:

Parameter Vilsmeier-Haack Reagents
Yield Can be high, but highly dependent on the substrate and reaction conditions.
Selectivity Can offer different selectivity compared to other chlorinating agents.
Substrate Scope Generally effective for electron-rich systems.
Safety The reagents used to generate the Vilsmeier reagent (e.g., POCl₃) are hazardous.
Cost The cost is dependent on the specific reagents used for its generation.

Safety and Cost-Effectiveness: A Practical Comparison

Reagent Key Hazards Handling Considerations Relative Cost
POCl₃ Highly corrosive, toxic, reacts violently with water, lachrymator.[3][4][5][6][7]Work in a well-ventilated fume hood, use personal protective equipment (gloves, goggles, lab coat), avoid contact with water.Low
SO₂Cl₂ Corrosive, toxic, reacts with water.Similar to POCl₃, requires careful handling in a fume hood.Moderate
NCS Solid, irritant.Easier to handle than liquids, but dust should not be inhaled.High
TCCA Solid, oxidizer, contact with acids liberates toxic gas.[9]Stable solid, but should be stored away from combustible materials and acids.Low
Vilsmeier-Haack Hazards are associated with the precursor reagents (e.g., POCl₃).Generated in situ, so handling of the reagent itself is avoided, but precursors are hazardous.Low to Moderate

Conclusion and Recommendations

The choice of a chlorinating agent for pyrazine synthesis is a multifaceted decision that requires a careful balance of reactivity, selectivity, safety, and cost.

  • Phosphorus oxychloride (POCl₃) remains a highly effective and economical choice, especially with the advent of solvent-free, equimolar protocols that enhance its safety and environmental profile.[2] It is particularly well-suited for large-scale syntheses where cost is a primary driver.

  • Sulfuryl chloride (SO₂Cl₂) offers a potent alternative to POCl₃, though its reactivity may require more careful control to avoid side reactions.

  • N-Chlorosuccinimide (NCS) is an excellent choice for smaller-scale syntheses or for substrates that are sensitive to harsher conditions. Its solid form and milder reactivity offer significant advantages in terms of handling and safety, albeit at a higher cost.

  • Trichloroisocyanuric acid (TCCA) represents a promising, cost-effective, and easy-to-handle alternative. Further investigation into its application for pyrazine chlorination is warranted, given its successful use in other heterocyclic systems.

  • Vilsmeier-Haack type reagents provide a unique mechanistic pathway that may offer advantages in terms of selectivity for certain substrates. Their use is particularly attractive when multi-functionalization of the pyrazine ring is desired.

Ultimately, the optimal chlorinating agent will depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrate, and the available laboratory infrastructure. By understanding the characteristics of each of these reagents, researchers can make more strategic and successful choices in the synthesis of valuable chloropyrazine intermediates.

References

  • Mosrin M, et al. Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Org Lett. 2009 Aug 6;11(15):3406-9.
  • Vilsmeier–Haack reaction. In: Wikipedia. ; 2023. Accessed February 11, 2026. [Link]

  • Wang H, Wen K, Li Y, Fan E, Sun Z. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules. 2012;17(4):4443-4453.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. Alfa Aesar. [Link]. Published September 17, 2025.

  • Material Safety Data Sheet - Phosphorus oxychloride, 99%. Cole-Parmer. [Link].

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link].

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link].

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. J. Chem. Pharm. Res., 2012, 4(1):145-161.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link].

  • Material Safety Data Sheet - Trichloroisocyanuric acid. [Link].

  • Phosphorus Oxychloride, High Purity. The Lab Depot. [Link].

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link].

  • SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds. 2002;38(9):1142.
  • Chlorination reaction of different organophosphorus compounds using N-chlorosuccinimide (NCS). ResearchGate. [Link].

  • Benzylation of chloropyrazine. ResearchGate. [Link].

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link].

  • A Systematic Survey of the Reactivity of Chlorinated N2P2, NP3 and P4 Ring Systems. NIH. [Link].

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Comparative Analysis of Analytical Techniques for Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazines represent a unique analytical challenge because they straddle two distinct chemical worlds. In food science, alkylpyrazines are volatile, responsible for the desirable "roasted" notes in coffee and cocoa. In pharmaceuticals, pyrazinamide (PZA) is a highly polar, non-volatile first-line tuberculosis drug.

This guide objectively compares the two dominant quantification methodologies: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We also evaluate emerging electrochemical sensors as low-cost alternatives.

Key Takeaway: Method selection is not a matter of preference but is dictated by the analyte's physicochemical properties. GC-MS is the obligatory standard for volatile flavor profiling, while LC-MS/MS is the regulatory requirement for bioanalytical pharmacokinetic (PK) studies.

Part 1: The Matrix Challenge – Defining the Fork in the Road

The primary failure mode in pyrazine quantification is applying the wrong separation principle to the analyte's volatility profile.

  • Scenario A (Flavor Chemistry): Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are hydrophobic and highly volatile. Direct liquid injection often results in solvent masking. Solution: Headspace extraction.[1]

  • Scenario B (Pharmacokinetics): Pyrazinamide is hydrophilic and non-volatile. It cannot be analyzed by GC without complex derivatization. Solution: Electrospray Ionization (ESI) in LC-MS.

Decision Logic for Method Selection

PyrazineMethodSelection Start START: Define Analyte & Matrix VolatilityCheck Is the Pyrazine Volatile? Start->VolatilityCheck Volatile Yes (Alkylpyrazines) VolatilityCheck->Volatile NonVolatile No (Pyrazinamide/Metabolites) VolatilityCheck->NonVolatile MatrixCheck Sample Matrix Type FoodMatrix Food/Oil/Solid MatrixCheck->FoodMatrix Volatile->MatrixCheck BioMatrix Plasma/Urine NonVolatile->BioMatrix GCMS Method A: HS-SPME-GC-MS (Limit: ng/kg) FoodMatrix->GCMS LCMS Method B: LC-MS/MS (Limit: ng/mL) BioMatrix->LCMS Sensor Method C: Electrochemical Sensor (Point of Care) BioMatrix->Sensor Alternative

Figure 1: Decision tree for selecting the appropriate pyrazine quantification technique based on volatility and matrix.

Part 2: Gas Chromatography (HS-SPME-GC-MS)

Best For: Flavor profiling in food, beverages, and oils.

Technical Rationale

Solvent extraction (LLE) for pyrazines is prone to analyte loss during the concentration step due to high volatility. Headspace Solid-Phase Microextraction (HS-SPME) integrates sampling, extraction, and concentration into a single solvent-free step.[1]

Critical Parameter: Fiber Selection Experimental data confirms that a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber provides superior recovery compared to pure PDMS. The Carboxen layer specifically targets small, volatile analytes like pyrazines, while DVB captures larger aromatics [1].

Validated Protocol: Alkylpyrazines in Edible Oils
  • Sample Prep: Weigh 2.0 g of oil into a 20 mL headspace vial.

  • Internal Standard: Add 5 µL of 2-methyl-3-methoxy-pyrazine (10 ppm) to correct for matrix effects.

  • Equilibration: Incubate at 60°C for 20 minutes (agitation: 500 rpm).

  • Extraction: Expose DVB/CAR/PDMS fiber (50/30 µm) to headspace for 40 minutes at 60°C.

  • Desorption: Insert fiber into GC injector (250°C) for 3 minutes (splitless mode).

  • Separation: Use a polar wax column (e.g., DB-WAX, 30m × 0.25mm) to separate isomers.

  • Detection: MS in SIM mode (Select Ion Monitoring) targeting parent ions (e.g., m/z 108, 122, 136).

SPMEWorkflow Sample Sample + IS (Heated Vial) Headspace Headspace Equilibration Sample->Headspace Adsorption Fiber Adsorption (DVB/CAR/PDMS) Headspace->Adsorption Desorption Thermal Desorption (GC Injector) Adsorption->Desorption Separation GC Separation (Wax Column) Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection

Figure 2: HS-SPME-GC-MS workflow ensuring minimal analyte loss for volatile pyrazines.

Part 3: Liquid Chromatography (LC-MS/MS)

Best For: Pyrazinamide (PZA) and metabolites in human plasma (PK studies).

Technical Rationale

PZA is highly polar (logP ~ -0.6), making it unretained on standard C18 columns without specific mobile phase modification. Furthermore, biological matrices (plasma) require protein removal to prevent column fouling. LC-MS/MS offers the high sensitivity required to detect trace metabolites like Pyrazinoic Acid (POA).

Critical Parameter: Mobile Phase & Ionization Using Ammonium Acetate (10mM) is crucial. It acts as a volatile buffer that stabilizes pH for retention on C18 while enhancing ionization efficiency in the ESI source [2].

Validated Protocol: PZA in Human Plasma[2][3][4]
  • Sample Prep (Protein Precipitation): Mix 200 µL plasma with 600 µL ice-cold methanol containing Internal Standard (Pyrazinamide-15N,d3).

  • Vortex & Centrifuge: Vortex for 1 min; centrifuge at 10,000 rpm for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to an autosampler vial; dilute 1:1 with water (to match initial mobile phase).

  • Chromatography:

    • Column: C18 (100 x 2.1 mm, 3 µm).

    • Mobile Phase A: 10mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 90% B over 5 minutes.

  • Detection: Triple Quadrupole MS, ESI Positive Mode.

    • MRM Transitions:

      • PZA: m/z 124.1 → 81.1 (Quantifier)

      • IS: m/z 128.1 → 84.1

LCMSWorkflow Plasma Plasma Sample (200 µL) Precip Protein Precipitation (MeOH + IS) Plasma->Precip Centrifuge Centrifugation (10k rpm, 4°C) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC HPLC Separation (C18, Amm. Acetate) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 3: Protein precipitation workflow for LC-MS/MS analysis of Pyrazinamide.

Part 4: Comparative Performance Data

The following table synthesizes performance metrics from recent inter-laboratory comparisons [3][4].

FeatureHS-SPME-GC-MSLC-MS/MSElectrochemical Sensor
Target Analyte Alkylpyrazines (Volatile)Pyrazinamide (Polar/Drug)Pyrazinamide (Drug)
Primary Matrix Food (Oils, Solids)Biological (Plasma, Urine)Pharmaceutical Formulations
LOD (Sensitivity) 0.05 - 1.0 ng/g (High)10 - 50 ng/mL (High)0.5 µg/mL (Moderate)
Linearity (R²) > 0.995> 0.998> 0.98
Sample Prep Time 40-60 min (Automated)15-20 min (Manual/Liquid)< 5 min
Selectivity Excellent (Mass Spec)Excellent (MRM Transitions)Low (Interference prone)
Cost per Sample Low (Fiber reuse ~100x)High (Solvents/Columns)Very Low
Throughput Low (Serial extraction)High (Rapid gradients)High (Real-time)
Analysis of Data
  • Sensitivity: GC-MS achieves lower absolute detection limits (ng/g) due to the pre-concentration effect of the SPME fiber.

  • Throughput: LC-MS/MS is superior for clinical trials processing hundreds of samples, as runs are often <5 minutes compared to the 40+ minute equilibrium time required for SPME-GC.

  • Emerging Tech: Electrochemical sensors (e.g., GCE modified with carbon nanotubes) offer a portable solution but currently lack the selectivity required for complex biological matrices compared to chromatography [5].

References

  • Optimization of HS-SPME for Pyrazines in Food: Source: Journal of Agricultural and Food Chemistry.[2] "Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry Method for the Determination of Pyrazines."

  • LC-MS/MS Method for Pyrazinamide: Source: Journal of Applied Pharmaceutical Science. "Simultaneous Determination of Pyrazinamide in Human Plasma by LC-MS/MS Method."

  • Benchchem Comparative Review: Source: Benchchem.[3][4] "A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Pyrazine Analysis."

  • Electrochemical Detection: Source: Sensors and Actuators B: Chemical.[5][6][7][8][9] "A nanodiamond-based electrochemical sensor for the determination of pyrazinamide antibiotic."[10]

  • Review of Pretreatment Methods: Source: Food Chemistry.[4][7][11][12] "Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods."[7][11]

Sources

Comparative Guide: Cost-Effectiveness of Synthetic Pathways for Chiral APIs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a techno-economic comparison of synthetic pathways for high-value Chiral Active Pharmaceutical Ingredients (APIs), using Sitagliptin (Januvia) as the primary case study. This analysis contrasts traditional Metal-Catalyzed Batch Synthesis against Next-Generation Biocatalysis .

Executive Summary

In modern drug development, the choice of synthetic pathway dictates not just the Cost of Goods Sold (COGS), but the speed to market and environmental compliance. This guide compares two dominant methodologies: Transition Metal Catalysis (Chemo-enzymatic) and Engineered Biocatalysis .

We utilize Sitagliptin (a DPP-4 inhibitor) as the benchmark. The shift from a Rhodium-catalyzed route to a Transaminase-based enzymatic route represents a paradigm shift in pharmaceutical manufacturing, offering a 53% increase in productivity and a 19% reduction in total waste .

Techno-Economic Analysis Framework

To objectively evaluate these pathways, we apply the following Green Chemistry and Economic metrics:

  • Process Mass Intensity (PMI): Total mass of materials used / Mass of product.

  • Space-Time Yield (STY): Quantity of product produced per unit reactor volume per unit time (

    
    ).
    
  • E-Factor: Kg waste / Kg product.

  • Enantiomeric Excess (ee): Purity of the chiral center (critical for regulatory compliance).

Pathway Analysis: Sitagliptin Case Study

Pathway A: Traditional Metal-Catalyzed Asymmetric Hydrogenation

Mechanism: High-pressure hydrogenation of an enamine intermediate using a Rhodium-based chiral catalyst (Rh-Josiphos).

  • Challenges: Requires specialized high-pressure equipment (250 psi). The Rhodium catalyst is expensive and requires extensive downstream purification to remove heavy metals to <5 ppm.

  • Stereoselectivity: ~97% ee, requiring an additional crystallization step to reach pharmaceutical grade (>99.9% ee), which causes yield loss.

Pathway B: Engineered Transaminase Biocatalysis

Mechanism: Direct amination of a pro-chiral ketone using an evolved Transaminase (ATA-117 homolog) and an amine donor (isopropylamine).

  • Advantages: Operates at ambient pressure and mild temperature (

    
    ). The enzyme is biodegradable, eliminating heavy metal waste streams.
    
  • Stereoselectivity: >99.95% ee directly from the reactor, eliminating the need for chiral crystallization.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence in process complexity between the two pathways.

Sitagliptin_Synthesis_Comparison cluster_chem Pathway A: Rh-Catalysis cluster_bio Pathway B: Biocatalysis Start Pro-Sitagliptin Ketone Enamine Enamine Formation (Dehydration) Start->Enamine Enzyme Transaminase (ATA-117) + Isopropylamine Start->Enzyme Rh_Hydro Rh-Hydrogenation (250 psi, Rh-Josiphos) Enamine->Rh_Hydro Cryst Crystallization (Upgrade 97% -> 99.9% ee) Rh_Hydro->Cryst Waste_Chem Heavy Metal Waste Solvent Purge Cryst->Waste_Chem Final Sitagliptin Phosphate (>99.9% ee) Cryst->Final Direct_Conv Direct Amination (45°C, Ambient Pressure) Enzyme->Direct_Conv Waste_Bio Biodegradable Waste (Acetone byproduct) Direct_Conv->Waste_Bio Direct_Conv->Final  Yield: 92%

Figure 1: Comparison of process steps. Pathway B (Green) bypasses intermediate isolation and purification steps required in Pathway A (Red).

Experimental Protocols

Protocol A: Rhodium-Catalyzed Batch Synthesis (Reference Standard)

Note: This protocol represents the traditional benchmark.

  • Enamine Formation: Charge pro-sitagliptin ketone and ammonium acetate into methanol. Reflux for 4 hours. Concentrate to remove solvent.

  • Hydrogenation: Dissolve enamine in degassed methanol. Add

    
     and 
    
    
    
    ligand (0.15 mol% loading).
  • Reaction: Pressurize autoclave to 250 psi (17 bar) with

    
    . Agitate at 
    
    
    
    for 12-18 hours.
  • Workup: Depressurize. Filter through Celite to remove bulk catalyst.

  • Purification: Perform carbon treatment to scavenge residual Rhodium. Crystallize from ethanol/water to upgrade ee from 97% to >99%.

    • Critical Control Point: Residual Rhodium must be monitored via ICP-MS.

Protocol B: Biocatalytic Transaminase Route (Recommended)

Note: This protocol is based on the Codexis/Merck evolved process.

  • Bioreactor Setup: Prepare a solution of 50% DMSO and buffer (pH 8.5).

  • Substrate Loading:

Safety Operating Guide

Operational Guide: Proper Disposal of Methyl 5-chloro-6-methylpyrazine-2-carboxylate

[1][2][3]

Executive Summary & Chemical Profile[1]

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a halogenated heteroaromatic ester commonly utilized as a pharmaceutical intermediate (e.g., in the synthesis of antiviral agents like Favipiravir).[1][2] Proper disposal is not merely a regulatory box-checking exercise; it is a critical safety operation designed to prevent the formation of toxic byproducts (such as dioxins) during thermal destruction and to protect aquatic ecosystems from persistent organic pollutants.

Chemical Identity & Hazard Characterization[1][2][4]
  • Functional Groups: Pyrazine ring, Methyl ester, Chlorine substituent.[2]

  • Key Hazards (GHS):

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5][6]

    • H335: May cause respiratory irritation.[3][4]

  • Waste Classification: Halogenated Organic Waste . The presence of the chlorine atom dictates that this material must be segregated from non-halogenated solvents to ensure proper incineration temperatures (typically >1100°C) and acid gas scrubbing.

Strategic Disposal Logic (The "Why")

As researchers, we must understand the downstream consequences of our waste streams.[2]

  • Halogen Specificity: When chlorinated aromatics are incinerated at standard lower temperatures (used for non-halogenated waste), they can serve as precursors for Polychlorinated Dibenzo-p-dioxins (PCDDs) and Furans (PCDFs).[2] Strict segregation into the "Halogenated" stream ensures the waste facility uses high-temperature kilns with rapid quench systems. [1]

  • Ester Hydrolysis: This compound is an ester.[2] In the presence of strong acids or bases in a commingled waste container, it can undergo hydrolysis, releasing methanol and the corresponding pyrazine carboxylic acid.[2] This reaction can be exothermic.[2] Avoid mixing with concentrated acidic or basic waste streams. [2]

Operational Protocol: Step-by-Step Disposal

Phase 1: Pre-Disposal Assessment

Before moving the material, assess its physical state.[2]

  • Scenario A: Pure Solid Substance.

  • Scenario B: Reaction Mixture (Liquid).

Phase 2: Segregation & Packaging[1]
For Solid Waste (Scenario A)
  • Container: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar compatible with halogenated organics.[1]

  • Segregation: Do not mix with silica gel contaminated with heavy metals or oxidizers.[2]

  • Labeling: Clearly mark as "Solid Hazardous Waste: Halogenated Organic."

For Liquid Waste / Mother Liquor (Scenario B)
  • Solvent Compatibility: If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, it is already in a halogenated stream. If dissolved in Ethyl Acetate or Methanol, the entire mixture must now be classified as Halogenated Waste due to the solute.[2]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, quench and neutralize before adding to the waste carboy to prevent pressure buildup.[2]

  • Container: Use an approved safety carboy (HDPE or Coated Glass).

Phase 3: Labeling & Regulatory Hand-off

Complete the hazardous waste tag with the following data to assist EHS and disposal vendors:

  • Chemical Name: Methyl 5-chloro-6-methylpyrazine-2-carboxylate.[1]

  • Constituents: List all solvents (e.g., "Contains 5% Pyrazine Ester in 95% Methanol").

  • Hazard Checkbox: [x] Irritant [x] Toxic [x] Halogenated.

Decision Workflow Diagram

The following logic flow ensures the material ends up in the correct waste stream, minimizing environmental risk.

DisposalWorkflowStartWaste Material:Methyl 5-chloro-6-methylpyrazine-2-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidLiquid / Reaction MixStateCheck->LiquidSolidBinSolid Waste Bin(Label: Halogenated Organic Solid)Solid->SolidBinDouble Bag & TagSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventHaloCarboyHalogenated Waste Carboy(High BTU Incineration)HaloSolvent->HaloCarboyContaminationRuleCRITICAL RULE:Solute renders entire mix HalogenatedNonHaloSolvent->ContaminationRuleContaminationRule->HaloCarboyDo NOT use Non-Halo Stream

Figure 1: Decision tree for segregating halogenated pyrazine ester waste. Note that even if the solvent is non-halogenated, the presence of the chlorinated solute mandates disposal in the Halogenated stream.[2]

Quantitative Data: Waste Stream Specifications

ParameterHalogenated Stream (Required)Non-Halogenated Stream (Incorrect)Consequence of Error
Chlorine Content > 1,000 ppm< 1,000 ppmEquipment corrosion
Incineration Temp > 1,100°C (2,000°F)~ 800°C (1,400°F)Dioxin Formation
Acid Gas Scrubbing Aggressive (NaOH/Lime)StandardRelease of HCl gas
Cost Profile HighLowRegulatory Fines

Emergency Procedures (Spill Contingency)

In the event of a bench-top spill of pure solid or concentrated solution:

  • Evacuate & Ventilate: The compound is a respiratory irritant (H335).[3][4] Clear the immediate area.[2][5][6]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[2] If powder is fine/dusty, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Gently sweep into a dust pan using a brush. Avoid generating dust.[2][4][5][6]

    • Liquids: Absorb with vermiculite or spill pads.[2] Do not use paper towels if the solvent is flammable, as this increases fire load; use inert absorbents.[2]

  • Decontamination: Wipe the surface with a mild soap solution.[2] Place all cleanup materials into the Solid Hazardous Waste bin (Halogenated).

References

  • PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. RCRA Training Module. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local government regulations, which supersede this document.

Personal protective equipment for handling Methyl 5-chloro-6-methylpyrazine-2-carboxylate

[1][2]

Executive Safety Summary

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a functionalized heteroaromatic ester widely used as a scaffold in the synthesis of antiviral (e.g., Favipiravir analogs) and kinase inhibitor candidates.[1][2]

While often classified as a standard irritant, its structural motifs—specifically the halogenated pyrazine ring—warrant a higher tier of caution than simple organic solids.[2] This compound possesses both electrophilic centers (susceptible to nucleophilic attack by biological amines) and hydrolytic instability (generating acidic byproducts).[1][2]

Immediate Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8]

  • H335: May cause respiratory irritation.[1][2][3][4][7]

  • Physical State: Crystalline Solid (Off-white to yellow).[1][2]

  • Critical Note: Potential for delayed sensitization upon repeated dermal contact.[1][2]

Mechanistic Risk Assessment

To trust the protocol, you must understand the chemical behavior.[2]

  • The Halogen Risk: The chlorine atom at the 5-position is activated by the electron-deficient pyrazine ring.[1][2] This makes the compound susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1][2] In biological terms, this means it can potentially alkylate skin proteins, leading to contact dermatitis or sensitization over time.[2]
    
  • The Ester Risk: The methyl ester is prone to hydrolysis.[1][2] Upon contact with mucous membranes (eyes/lungs) or moisture, it can slowly hydrolyze to release the corresponding pyrazine carboxylic acid and methanol, lowering local pH and causing chemical irritation.

Therefore, PPE is not just a barrier; it is a contamination control system.

The PPE Matrix: Activity-Based Protection

Do not use a "one size fits all" approach.[1][2] Select PPE based on the energy and scale of your operation.[1]

Operational ScaleActivity DescriptionHand ProtectionEye/Face ProtectionRespiratory & Body
Analytical (< 100 mg)Weighing for NMR/LCMS; Stock solution prep.[1][2]Single Nitrile (0.11 mm min thickness).[1][2] Change immediately if splashed.[1][2]Safety Glasses with side shields.[1][2]Lab coat (buttoned).[1][2] Work inside Fume Hood.
Preparative (100 mg - 10 g)Reaction setup; Column chromatography; Rotary evaporation.[1][2]Double Nitrile (Outer glove: 0.11 mm; Inner: 0.06 mm).[1][2] Why? Halogenated heterocycles can permeate thin nitrile < 15 mins.[1][2]Chemical Splash Goggles . (Dust/Vapor seal required).[1][2][9]Lab coat + Tyvek Sleeves .[1][2] Work inside Fume Hood (Sash < 18").[1][2]
Bulk/High Energy (> 10 g or Heating)Recrystallization; Grinding; High-temp reflux.[1][2]High-Breakthrough Nitrile (e.g., Ansell Sol-Vex) or Double Nitrile.[1][2]Face Shield over Splash Goggles.[1][2]Tyvek Lab Coat (Disposable).[1][2][10] N95 respirator only if hood failure occurs.[1][2]

Operational Protocols: The "Zero-Exposure" Workflow[1][2]

A. Weighing & Transfer (The Critical Zone)

Most exposure events occur during the transfer of solids.[1][2] Static electricity can cause "fly-away" powder.[1][2]

  • Engineering Control: Use an analytical balance inside a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is "flighty."[1][2]

  • The "Coffin" Technique:

    • Place the receiving vial inside a secondary container (e.g., a larger beaker) before weighing.

    • If spillage occurs, it is contained within the beaker, not the balance.[2]

  • Solvent Choice: When dissolving, avoid using alcohols (MeOH/EtOH) initially if long-term stability is required, as transesterification can occur.[1][2] Use DCM or Ethyl Acetate for transfers.[1][2]

B. Reaction Monitoring[1][2]
  • TLC Safety: When spotting TLC plates, do not look closely at the plate without goggles. The solvent (often DCM/MeOH) evaporates rapidly, carrying trace compound aerosols.[2]

  • Quenching: If using basic conditions (e.g., LiOH hydrolysis), the reaction generates the free acid. The workup will involve acidification; ensure eye protection is upgraded to goggles to protect against acidic splashes.[1][2]

Visualized Safety Logic (Decision Tree)

The following diagram outlines the decision-making process for handling this compound, integrating safety with process integrity.

SafetyLogicStartStart: Handling Methyl 5-chloro-6-methylpyrazine-2-carboxylateStateCheckCheck Physical State(Solid vs. Solution)Start->StateCheckSolidPathSolid Handling(Dust Hazard)StateCheck->SolidPathPowderLiquidPathSolution Handling(Splash/Permeation Hazard)StateCheck->LiquidPathDissolvedEngineeringEngineering Control:Fume Hood RequiredSolidPath->EngineeringLiquidPath->EngineeringPPE_SolidPPE: Goggles + Nitrile Gloves+ Anti-Static ToolsEngineering->PPE_SolidIf SolidPPE_LiquidPPE: Double Nitrile Gloves(Change every 30 mins)Engineering->PPE_LiquidIf LiquidActionExecute ExperimentPPE_Solid->ActionPPE_Liquid->ActionSpillEmergency: Spill Event?Action->SpillCleanup_SolidSolid Spill:Wet Wipe (Do not sweep)Dispose as Haz WasteSpill->Cleanup_SolidYes (Solid)Cleanup_LiquidLiquid Spill:Absorb with VermiculiteDispose as Halogenated WasteSpill->Cleanup_LiquidYes (Liquid)EndSafe Disposal / StorageSpill->EndNo

Figure 1: Decision logic for PPE selection and spill response based on physical state.

Emergency Response & Disposal

Spill Cleanup (Small Scale < 50g)[1][2]
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Put on an N95 respirator if outside a hood.[1][2] Wear double gloves.

  • Containment:

    • Solids: Do NOT sweep dry dust.[1][2] This creates aerosols.[1][2] Cover with a wet paper towel (water or PEG-400) to dampen, then wipe up.[1][2]

    • Liquids: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) if the solvent is flammable.[1][2]

  • Decontamination: Wipe the surface with a mild detergent followed by water.[1][2] The ester can be hydrolyzed by weak base (5% Sodium Bicarbonate), which aids in cleaning residues.[2]

Waste Disposal[1][2][8][9]
  • Classification: Halogenated Organic Waste.[1][2]

  • Segregation: Do not mix with strong acids or oxidizers.[1][2]

  • Labeling: Clearly mark as "Contains Halogenated Pyrazines – Irritant."[1][2]

References

  • PubChem. (2023).[1][2] Methyl 5-chloropyrazine-2-carboxylate Compound Summary. National Center for Biotechnology Information.[1][2] Link[1][2]

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: Methyl 5-chloropyrazine-2-carboxylate. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Link[1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazine Carboxylates.[1][2][11] Link

(Note: While specific "6-methyl" isomer data sheets may be proprietary to specific vendors, the safety protocols above are derived from the structural class of halogenated pyrazine esters, ensuring a conservative and safe approach.)

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.